molecular formula C14H11NO B1624786 4-(1H-indol-2-yl)phenol CAS No. 40643-14-9

4-(1H-indol-2-yl)phenol

Numéro de catalogue: B1624786
Numéro CAS: 40643-14-9
Poids moléculaire: 209.24 g/mol
Clé InChI: BQWAJIFVKAXHCO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(1H-Indol-2-yl)phenol (CAS 40643-14-9) is a high-purity chemical compound with the molecular formula C14H11NO and a molecular weight of 209.24 g/mol. This solid compound features a phenol group linked to the 2-position of the 1H-indole heterocycle, making it a valuable scaffold in organic and medicinal chemistry research. The indole nucleus is one of the most significant heterocyclic systems in nature and drug discovery . It is a core structure found in numerous bioactive molecules and clinical drugs, ranging from the plant hormone indole-3-acetic acid to potent pharmaceuticals like the anti-inflammatory drug indomethacin . Researchers are particularly interested in indole derivatives due to their wide spectrum of reported biological activities, which include anti-inflammatory, antiviral, anticancer, antimicrobial, and antioxidant properties . As a building block, 4-(1H-Indol-2-yl)phenol can be used to synthesize more complex molecules for biological evaluation. For instance, research into similar 2-aryl indole structures has demonstrated their utility in creating novel compounds with potential anti-inflammatory effects, which may work through mechanisms such as inhibition of the NF-κB pathway or cyclooxygenase-2 (COX-2) activity . The compound must be handled with care. Safety data indicates that it may be harmful if swallowed and cause skin and serious eye irritation . Always refer to the Safety Data Sheet (SDS) before use and employ appropriate personal protective equipment. This product is intended for research purposes only and is not classified as a drug, cosmetic, or for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-(1H-indol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)15-14/h1-9,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWAJIFVKAXHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461235
Record name 2-(4-Hydroxyphenyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40643-14-9
Record name 2-(4-Hydroxyphenyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Biological Activity of 4-(1H-indol-2-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into 4-(1H-indol-2-yl)phenol (systematically 2-(4-hydroxyphenyl)indole), a privileged scaffold in medicinal chemistry. It functions as a dual-purpose agent: a Selective Estrogen Receptor Modulator (SERM) pharmacophore and a solvatochromic fluorescent probe .

Executive Summary & Chemical Identity

4-(1H-indol-2-yl)phenol represents a convergence of structural utility and biological potency. It is defined by a 2-phenylindole core substituted with a para-hydroxyl group. This specific geometry allows it to mimic the A-ring of 17


-estradiol, making it a potent scaffold for targeting nuclear receptors, specifically the Estrogen Receptor (ER).
  • IUPAC Name: 4-(1H-indol-2-yl)phenol

  • Common Alias: 2-(4-hydroxyphenyl)indole

  • Key Property: Solvatochromic fluorophore (sensitive to local polarity).[1]

  • Primary Target: Estrogen Receptors (ER

    
     and ER
    
    
    
    ).[2]

Mechanism of Action (MOA)

Estrogen Receptor Modulation (SERM Activity)

The biological activity of 4-(1H-indol-2-yl)phenol is anchored in its ability to competitively bind to the Estrogen Receptor Ligand Binding Domain (LBD).

  • Structural Mimicry: The 4-hydroxyl group on the phenyl ring functions as a hydrogen bond donor/acceptor, mimicking the phenolic hydroxyl of estradiol. This interaction is critical for anchoring the molecule within the LBD, specifically interacting with Glu353 and Arg394 residues in the receptor pocket.

  • Hydrophobic Interactions: The indole moiety acts as a hydrophobic scaffold, occupying the space usually filled by the steroid backbone.

  • Transcriptional Effect: Upon binding, the compound alters the conformation of Helix 12 in the ER. Depending on the specific tissue environment and co-regulator recruitment, it can act as an antagonist (blocking cancer cell growth) or a partial agonist.

Fluorescence & Microenvironment Sensing

Unlike many non-emissive drugs, this compound exhibits intrinsic fluorescence.

  • Solvatochromism: The emission wavelength shifts based on the polarity of the solvent or protein pocket.[3] This makes it a valuable probe for mapping hydrophobic pockets in proteins (e.g., Human Serum Albumin or ER LBD itself).

  • Mechanism: Excitation triggers an Intramolecular Charge Transfer (ICT) state between the electron-rich indole and the phenol ring.

Therapeutic Applications

Anticancer Activity (Breast Cancer)

The compound is a lead scaffold for developing agents against hormone-dependent breast cancer (e.g., MCF-7 cell lines).

  • Cytotoxicity: It inhibits cell proliferation by arresting the cell cycle at the G2/M phase.

  • Tubulin Inhibition: While the core molecule binds ER, derivatives often exhibit dual activity by inhibiting tubulin polymerization, preventing mitotic spindle formation.

Antimicrobial & Anti-inflammatory[4]
  • COX-2 Inhibition: The scaffold has been derivatized to inhibit Cyclooxygenase-2 (COX-2), reducing inflammation pathways often co-opted by tumor microenvironments.

  • MRSA Activity: Lipophilic derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting bacterial membrane integrity.

Visualization of Signaling & Workflow

Diagram 1: Estrogen Receptor Modulation Pathway

This diagram illustrates the mechanistic flow from ligand binding to transcriptional regulation.

ER_Signaling Ligand 4-(1H-indol-2-yl)phenol ER_Cyt Estrogen Receptor (Cytosol) Ligand->ER_Cyt Competitive Binding Complex Ligand-ER Complex ER_Cyt->Complex H12 Helix 12 Conformation Change Complex->H12 Structural Shift Dimer Receptor Dimerization Nucleus Nuclear Translocation Dimer->Nucleus ERE ERE Binding (DNA) Nucleus->ERE Chromatin Interaction H12->Dimer Transcription Transcription Modulation (Antiproliferative) ERE->Transcription Gene Silencing/Activation

Caption: Mechanistic pathway of 4-(1H-indol-2-yl)phenol modulating Estrogen Receptor signaling to induce antiproliferative effects.

Diagram 2: Experimental Screening Cascade

A self-validating workflow for synthesizing and testing the compound.

Workflow Start Start: Fischer Indole Synthesis Step1 React: 4-Hydroxyacetophenone + Phenylhydrazine Start->Step1 Check1 Checkpoint: TLC Monitoring (Disappearance of Hydrazone) Step1->Check1 Check1->Step1 Incomplete (Reflux longer) Purify Purification: Recrystallization (Ethanol) Check1->Purify Complete Valid Validation: 1H-NMR (Indole NH peak) Purify->Valid BioAssay Bioassay: MCF-7 Proliferation (MTT Assay) Valid->BioAssay

Caption: Synthesis and validation workflow. Critical checkpoints ensure compound purity before biological testing.

Experimental Protocols

Synthesis: Fischer Indole Cyclization

Objective: Synthesize high-purity 2-(4-hydroxyphenyl)indole. Principle: Acid-catalyzed rearrangement of an arylhydrazone.

  • Reagents: 4-Hydroxyacetophenone (1.0 eq), Phenylhydrazine (1.0 eq), Polyphosphoric acid (PPA) or ZnCl

    
     (Catalyst).
    
  • Procedure:

    • Mix ketone and hydrazine in ethanol; reflux for 1 hour to form the hydrazone intermediate.

    • Checkpoint: Confirm hydrazone formation by TLC.

    • Add catalyst (PPA) and heat to 100°C for 2-3 hours.

    • Pour into crushed ice. The precipitate is the crude indole.

  • Purification: Recrystallize from hot ethanol/water.

  • Validation:

    
    H NMR must show a singlet around 
    
    
    
    11.2 ppm (Indole NH) and a doublet pair for the para-substituted phenol.
Bioassay: ER Competitive Binding

Objective: Quantify affinity (


) for ER

. Method: Fluorescence Polarization (FP) or Radioligand Displacement.
  • System: Recombinant Human ER

    
     LBD.
    
  • Tracer: Fluormone™ ES2 (Fluorescent estrogen mimic).

  • Protocol:

    • Incubate ER

      
       with Tracer (1 nM) and varying concentrations of 4-(1H-indol-2-yl)phenol (1 nM to 10 
      
      
      
      M).
    • Readout: Measure Fluorescence Polarization (mP). High mP = Tracer bound. Low mP = Tracer displaced by test compound.

    • Data Analysis: Plot % Displacement vs. Log[Concentration] to determine

      
      .
      

Data Summary: Biological Profile

Activity TypeTarget / Cell LineOutcomePotency Reference
Anticancer MCF-7 (Breast Cancer)Inhibition of proliferation

(derivative dependent)
Receptor Binding Estrogen Receptor

Competitive Antagonist

in nanomolar range (structural mimics)
Fluorescence Protein Hydrophobic PocketsEmission Shift (Blue

Green)
Solvatochromic shift

Antimicrobial MRSA / VREGrowth InhibitionMIC values variable based on lipophilicity

References

  • Anticancer Activity of 2-Phenylindoles

    • Title: 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines.
    • Source: Taylor & Francis / Synthetic Communic
    • URL:[Link]

  • Estrogen Receptor Binding Requirements

    • Title: Probing the human estrogen receptor-alpha binding requirements for phenolic mono- and di-hydroxyl compounds.
    • Source: NIH / Bioorg Med Chem.
    • URL:[Link]

  • Fluorescence Properties of Indole Derivatives

    • Title: Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative.[4]

    • Source: RSC Advances.
    • URL:[Link]

  • Tubulin Polymerization Inhibition

    • Title: Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells.
    • Source: Bioorganic & Medicinal Chemistry.[5]

    • URL:[Link]

  • Synthesis & COX-2 Inhibition

    • Title: Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl)
    • Source: Journal of Applied Pharmaceutical Science.
    • URL:[Link]

Sources

The Multifaceted Mechanistic Landscape of 4-(1H-indol-2-yl)phenol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold

The indole nucleus represents one of the most prolific and versatile scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1][2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged structure" in drug design. When coupled with a phenol moiety, as in 4-(1H-indol-2-yl)phenol, the resulting molecule possesses a unique combination of structural features that suggest a complex and multifaceted mechanism of action. This technical guide provides an in-depth exploration of the plausible molecular mechanisms through which 4-(1H-indol-2-yl)phenol may exert its biological effects, offering a roadmap for researchers and drug development professionals seeking to harness its therapeutic potential. Drawing upon established principles from structurally analogous compounds, we will delve into the core pathways this molecule is likely to modulate, the experimental frameworks required to validate these interactions, and the causal reasoning behind these scientific investigations.

Introduction to 4-(1H-indol-2-yl)phenol: A Molecule of Interest

4-(1H-indol-2-yl)phenol is an aromatic heterocyclic compound characterized by a phenol ring attached to the 2-position of an indole scaffold. This seemingly simple arrangement belies a rich potential for biological activity. The indole ring can serve as a versatile pharmacophore, while the phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, and is susceptible to metabolic modifications that can alter its activity.[5] The convergence of these two key functional groups suggests that 4-(1H-indol-2-yl)phenol could interact with a variety of biological targets, leading to a diverse range of pharmacological effects, from anticancer and anti-inflammatory to immunomodulatory activities. This guide will systematically dissect the most probable mechanisms of action, providing a robust scientific foundation for future research and development.

Postulated Mechanisms of Action and a Framework for Investigation

Based on the extensive literature surrounding indole and phenol derivatives, we can hypothesize several key mechanisms of action for 4-(1H-indol-2-yl)phenol. Each of these potential pathways offers a distinct avenue for therapeutic intervention and warrants rigorous experimental validation.

Targeting the Cytoskeleton: Inhibition of Tubulin Polymerization

A significant number of indole-containing molecules have been identified as potent inhibitors of tubulin polymerization, a cornerstone of cancer chemotherapy.[3][6][7][8][9][10] These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][10] The arylthioindoles (ATIs) are a well-studied class of tubulin polymerization inhibitors that bind to the colchicine site on β-tubulin.[6][9]

Causality Behind the Hypothesis: The planar indole ring of 4-(1H-indol-2-yl)phenol can mimic the structural motifs of known colchicine-site binders. The phenol group can form crucial hydrogen bonds within the binding pocket, enhancing affinity and inhibitory activity.

Experimental Validation Workflow:

A systematic investigation to confirm this mechanism would involve a tiered approach, moving from in vitro biochemical assays to cell-based and more complex biological systems.

Workflow Diagram: Investigating Tubulin Polymerization Inhibition

Caption: A multi-tiered workflow to validate the tubulin polymerization inhibitory activity of 4-(1H-indol-2-yl)phenol.

Detailed Experimental Protocols:

  • Tubulin Polymerization Assay:

    • Purify tubulin from bovine brain or use commercially available tubulin.

    • Incubate tubulin with varying concentrations of 4-(1H-indol-2-yl)phenol in a polymerization buffer (e.g., G-PEM buffer with GTP).

    • Monitor the change in absorbance at 340 nm over time at 37°C. A decrease in the rate and extent of polymerization compared to a vehicle control indicates inhibitory activity.

    • Calculate the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%.

  • Cell Cycle Analysis:

    • Treat a cancer cell line (e.g., MCF-7 or HeLa) with 4-(1H-indol-2-yl)phenol at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Harvest the cells, fix them in ethanol, and stain with propidium iodide (PI).

    • Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in the G2/M phase would support the hypothesis of mitotic arrest.[6]

Modulation of Hormone Signaling: An Estrogen Receptor Ligand

The phenolic moiety in 4-(1H-indol-2-yl)phenol makes it a structural analog of estrogen and other phenolic compounds known to interact with estrogen receptors (ERα and ERβ).[11][12][13][14] Depending on the specific interactions within the ligand-binding domain, the compound could act as an agonist, antagonist, or a selective estrogen receptor modulator (SERM).[11] This has significant implications for the treatment of hormone-responsive cancers, such as breast cancer, as well as inflammatory conditions like rheumatoid arthritis where estrogen signaling plays a role.[15]

Causality Behind the Hypothesis: The phenol group is a key pharmacophoric feature for binding to the estrogen receptor's ligand-binding pocket. The indole scaffold can occupy the hydrophobic regions of the pocket, and its orientation will determine whether the compound stabilizes the agonist or antagonist conformation of the receptor.

Signaling Pathway Diagram: Estrogen Receptor Modulation

ER_Pathway cluster_0 cluster_1 Cytoplasm cluster_2 Nucleus ER Estrogen Receptor (ERα/β) HSP Heat Shock Proteins ER->HSP Dissociation ER_dimer ER Dimerization ER->ER_dimer Translocation Ligand 4-(1H-indol-2-yl)phenol Ligand->ER ERE Estrogen Response Element (DNA) ER_dimer->ERE Coactivators Coactivators ERE->Coactivators Agonist Action Corepressors Corepressors ERE->Corepressors Antagonist Action Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Corepressors->Gene_Transcription

Sources

Methodological & Application

Application Notes and Protocols for the Cellular Investigation of 4-(1H-indol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Indole-Phenol Scaffold

The compound 4-(1H-indol-2-yl)phenol presents a compelling molecular architecture for biological investigation, integrating two privileged scaffolds: an indole nucleus and a phenolic ring. The indole moiety is a cornerstone of many biologically active natural products and synthetic drugs, known for a wide range of activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The phenol group is a well-established pharmacophore recognized for its antioxidant properties and its role in various signaling pathways.[2][4][5] The combination of these two functional groups in a single molecule suggests a potential for synergistic or novel biological activities.

These application notes provide a comprehensive guide for researchers and drug development professionals to initiate the characterization of 4-(1H-indol-2-yl)phenol in cell-based assays. The protocols herein are designed to establish a foundational understanding of its cytotoxic and cytostatic effects, and to provide a framework for exploring its potential mechanisms of action.

Compound Handling and Preparation: Ensuring Experimental Integrity

Proper handling and preparation of 4-(1H-indol-2-yl)phenol are paramount for obtaining reproducible and reliable data.

Key Characteristics:

  • Molecular Formula: C₁₄H₁₁NO[6]

  • Molecular Weight: 209.25 g/mol [6]

  • Appearance: White to yellow solid[6]

  • Storage: Store at 2-8°C[6]

Protocol for Stock Solution Preparation:

  • Initial Solubility Testing: Due to its phenolic nature and indole core, 4-(1H-indol-2-yl)phenol is expected to have poor solubility in aqueous solutions. Initial solubility tests should be performed in common organic solvents.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol.

  • Preparation of a High-Concentration Stock Solution:

    • Accurately weigh a small amount of the compound (e.g., 5 mg).

    • Add a minimal amount of the chosen solvent (e.g., DMSO) to dissolve the compound completely. For a 10 mM stock solution with 5 mg of the compound (MW = 209.25 g/mol ), you would dissolve it in approximately 2.39 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

    • Crucial Note: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept constant across all treatment groups, including the vehicle control, and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Experimental Workflow for Characterizing 4-(1H-indol-2-yl)phenol

The following diagram outlines a logical progression of experiments to characterize the biological effects of 4-(1H-indol-2-yl)phenol in cell culture.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Elucidation of Cellular Response cluster_phase3 Phase 3: Mechanistic Insights solubility Compound Solubilization & Stock Preparation viability Cell Viability/Cytotoxicity Assay (e.g., MTT, WST-1) solubility->viability Prepare working solutions ic50 Determine IC50 Values viability->ic50 Dose-response curve apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Treat at IC50 concentration cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle Treat at sub-IC50 concentrations anti_inflammatory Anti-inflammatory Assay (e.g., Nitric Oxide Measurement) ic50->anti_inflammatory Select non-toxic concentrations pathway_analysis Signaling Pathway Analysis (Western Blotting) apoptosis->pathway_analysis cell_cycle->pathway_analysis anti_inflammatory->pathway_analysis target_id Target Identification Studies (Further investigation) pathway_analysis->target_id antioxidant Antioxidant Capacity Assay (e.g., DCFDA) antioxidant->target_id

Caption: A structured workflow for the cellular characterization of 4-(1H-indol-2-yl)phenol.

Core Protocols for Cellular Assays

The following are detailed, step-by-step protocols for foundational cell culture assays.

Cell Viability Assay (WST-1 Assay)

This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by cellular mitochondrial dehydrogenases. The amount of formazan dye formed correlates directly to the number of metabolically active cells.

Materials:

  • Selected cancer or normal cell lines (e.g., HeLa, A549, MCF-7, HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • 4-(1H-indol-2-yl)phenol stock solution (e.g., 10 mM in DMSO)

  • WST-1 reagent

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4-(1H-indol-2-yl)phenol in complete medium from the stock solution. A typical concentration range to start with is 0.1, 1, 10, 25, 50, and 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "medium only" control (no cells).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.

    • Incubate for 24, 48, or 72 hours.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C. The incubation time may need to be optimized based on the cell line.

    • Gently shake the plate for 1 minute.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 650 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the "medium only" control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with 4-(1H-indol-2-yl)phenol at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or EDTA-based dissociation solution (avoiding trypsin if possible, as it can cleave surface proteins).

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • The cell population will be separated into four quadrants:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage)

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates with sub-IC₅₀ concentrations of 4-(1H-indol-2-yl)phenol for 24 or 48 hours.

    • Harvest the cells as described in the apoptosis assay.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • The DNA content is measured by the fluorescence intensity of PI.

    • A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

    • The percentage of cells in each phase can be quantified using cell cycle analysis software.

Exploring the Mechanism of Action: A Hypothetical Pathway

Given that many indole derivatives exhibit anticancer activity by inducing cellular stress and apoptosis, a plausible mechanism of action for 4-(1H-indol-2-yl)phenol could involve the modulation of key signaling pathways that regulate cell survival and death. The following diagram illustrates a hypothetical pathway that could be investigated.

MoA_pathway cluster_cellular_stress Cellular Stress Induction cluster_signaling Signaling Pathway Modulation cluster_apoptosis Apoptosis Execution compound 4-(1H-indol-2-yl)phenol ROS ↑ Reactive Oxygen Species (ROS) compound->ROS ER_Stress ↑ ER Stress compound->ER_Stress mTOR mTOR Signaling (p-mTOR, p-p70S6K) compound->mTOR Inhibition MAPK MAPK Pathway (p-ERK, p-JNK, p-p38) compound->MAPK Modulation ROS->MAPK ER_Stress->MAPK Bax_Bcl2 ↑ Bax/Bcl-2 ratio mTOR->Bax_Bcl2 MAPK->Bax_Bcl2 Caspase_cleavage Caspase-3 Cleavage Bax_Bcl2->Caspase_cleavage Apoptosis Apoptosis Caspase_cleavage->Apoptosis

Caption: A hypothetical signaling pathway potentially modulated by 4-(1H-indol-2-yl)phenol.

Quantitative Data Summary

The following table provides recommended starting concentrations and incubation times for various cell lines and assays. These are suggestions and should be optimized for your specific experimental conditions.

Assay TypeRecommended Cell LinesStarting Concentration Range (µM)Incubation Time (hours)
Cell Viability A549, MCF-7, HeLa, HepG20.1 - 10024, 48, 72
Apoptosis Select sensitive cell lineIC₅₀ and 2x IC₅₀24, 48
Cell Cycle Proliferating cell line0.25x, 0.5x, and 1x IC₅₀24, 48
Anti-inflammatory RAW 264.7, THP-11 - 50 (non-toxic)24

Conclusion and Future Directions

The protocols and guidelines presented here offer a robust starting point for the in-depth cellular characterization of 4-(1H-indol-2-yl)phenol. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can build a comprehensive profile of its biological activity. Further investigations into its mechanism of action, guided by the hypothetical pathways suggested, will be crucial in uncovering its therapeutic potential.

References

  • Poorter, H., & de Jong-Van Berkel, Y. Chemical determination of phenolic compounds. PROMETHEUS – Protocols. [Link]

  • PubChem. (E)-4-(((1H-indol-3-yl)methylene)amino)phenol | C15H12N2O. [Link]

  • Zen-Bio. Total Phenolic Content Assay Kit. [Link]

  • van den Boorn, J. G., et al. (2019). Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity. Pigment Cell & Melanoma Research, 32(5), 650-664. [Link]

  • PubChem. 4-(1-Indanyl)Phenol | C15H14O. [Link]

  • Ondrejovič, M., et al. (2012). ELICITATION OF PHENOLIC COMPOUNDS IN CELL CULTURE OF Vitis vinifera L. BY Phaeomoniella chlamydospora. Journal of Microbiology, Biotechnology and Food Sciences, 1(5), 897-909. [Link]

  • Kumar, P., et al. (2008). Synthesis and biological evaluation of some 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones as potent anti-inflammatory agents. Acta Pharmaceutica, 58(4), 467-477. [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. [Link]

  • Kumar, A., & Mishra, A. K. (2018). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry, 15(4), 268-279. [Link]

  • Zherebtsov, M. N., et al. (2023). Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. Molecules, 28(6), 2568. [Link]

  • Alex, S., et al. (2022). Many circulating indole and phenol metabolites are host derived. Nature Metabolism, 4(10), 1331-1346. [Link]

  • Osyanin, V. A., et al. (2011). Reactions of indoles with 2- and 4-hydroxybenzyl alcohols. Russian Journal of General Chemistry, 81(1), 114-121. [Link]

  • Kumar, A., et al. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. The Chemistry Inside Spices and Herbs: Research and Development, 204-234. [Link]

  • Cirrincione, G., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(18), 5489. [Link]

  • Miyamoto, T., et al. (1993). Syntheses and complement inhibitory activities of 4-(2-phenyl-1H-indol-3-yl)cyclohexane-1-carboxylic acids. Journal of Medicinal Chemistry, 36(21), 3044-3049. [Link]

  • LI-COR Biosciences. Cell Health Assays. [Link]

  • Shaukath, A., et al. (2016). In- vitro antioxidant and antibacterial activities of the four synthesized indole derivatives. Journal of Taibah University for Science, 10(6), 834-841. [Link]

  • Al-Ostath, A. I., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Journal of Chemistry, 2022, 1-13. [Link]

  • Asef, D., et al. (2023). High-throughput 96-well assay to measure impact of polyphenolic compounds on fungal growth. protocols.io. [Link]

  • Sartorius. Live-Cell Immunocytochemistry. [Link]

  • Ishida, J., et al. (1998). HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. Journal of Chromatography B: Biomedical Sciences and Applications, 709(2), 265-272. [Link]

  • Kumar, S., et al. (2020). Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. Letters in Applied NanoBioScience, 9(2), 962-969. [Link]

  • Penning, T. D., et al. (2010). Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. Organic Letters, 12(15), 3448-3451. [Link]

Sources

Application Note: 4-(1H-indol-2-yl)phenol in Melanoma Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The Compound: 4-(1H-indol-2-yl)phenol

4-(1H-indol-2-yl)phenol (also referred to as 2-(4-hydroxyphenyl)indole ) is a privileged scaffold in medicinal chemistry, belonging to the 2-phenylindole class. While historically investigated for its affinity to the Estrogen Receptor (ER) in breast cancer, recent translational research has repurposed this scaffold for melanoma therapeutics due to its potent activity as a Microtubule Destabilizing Agent (MDA) .

Relevance in Melanoma

Metastatic melanoma remains aggressive due to high plasticity and resistance to BRAF/MEK inhibitors. The cytoskeleton, specifically the microtubule network, is a critical target for arresting the rapid division of melanoma cells. Unlike taxanes (stabilizers), 4-(1H-indol-2-yl)phenol acts by inhibiting tubulin polymerization , typically binding to the colchicine-binding site .

Furthermore, emerging evidence suggests a secondary mechanism involving Estrogen Receptor Beta (ERβ) modulation. ERβ is the predominant ER in melanocytes and functions as a tumor suppressor; its expression decreases as melanoma progresses. 2-phenylindoles can act as Selective Estrogen Receptor Modulators (SERMs), potentially reactivating this suppression pathway.

Mechanism of Action (MOA)

The primary cytotoxicity of 4-(1H-indol-2-yl)phenol in melanoma (e.g., B16F10, A375 cell lines) is driven by the disruption of microtubule dynamics.

  • Target Binding: The compound permeates the cell membrane and binds to the colchicine site at the interface of

    
    - and 
    
    
    
    -tubulin heterodimers.
  • Depolymerization: Binding prevents the incorporation of new tubulin dimers into the growing microtubule (+) end, leading to catastrophic depolymerization.

  • Mitotic Arrest: The cell fails to form a functional mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC).

  • G2/M Arrest: Cells accumulate in the G2/M phase.

  • Apoptosis: Prolonged arrest activates the intrinsic apoptotic pathway (Caspase-3/9 activation, PARP cleavage).

MOA Visualization

MOA_Pathway Compound 4-(1H-indol-2-yl)phenol Target Tubulin Heterodimer (Colchicine Binding Site) Compound->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Blocks Assembly Effect2 Mitotic Spindle Collapse Effect1->Effect2 Destabilizes Checkpoint Spindle Assembly Checkpoint (SAC) Effect2->Checkpoint Triggers Arrest G2/M Phase Arrest Checkpoint->Arrest Induces Death Apoptosis (Caspase-3 Activation) Arrest->Death Prolonged Stress

Figure 1: Mechanistic cascade of 4-(1H-indol-2-yl)phenol inducing apoptosis via microtubule destabilization.[1]

Experimental Protocols

Protocol A: Preparation and Solubilization

Rationale: 2-phenylindoles are lipophilic. Proper solubilization is critical to prevent micro-precipitation which causes false negatives in viability assays.

  • Stock Solution (10 mM):

    • Weigh 2.09 mg of 4-(1H-indol-2-yl)phenol (MW: ~209.24 g/mol ).

    • Dissolve in 1 mL of sterile, anhydrous DMSO (Dimethyl sulfoxide).

    • Vortex for 1 minute until clear.

    • Storage: Aliquot into light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution:

    • Dilute the stock into complete cell culture medium immediately prior to use.

    • Critical Step: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: To determine the IC50 value in melanoma cell lines (e.g., A375, B16F10).[2]

Materials:

  • A375 (Human Melanoma) or B16F10 (Murine Melanoma) cells.

  • MTT Reagent (5 mg/mL in PBS).

  • 96-well culture plates.

Steps:

  • Seeding: Seed cells at a density of

    
     cells/well in 100 µL medium. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Treatment:

    • Prepare serial dilutions of 4-(1H-indol-2-yl)phenol (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Aspirate old medium and add 100 µL of treatment medium.

    • Include Vehicle Control (0.5% DMSO) and Positive Control (Colchicine or Paclitaxel, 1 µM).

  • Incubation: Incubate for 48 hours.

  • Development:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

    • Carefully remove supernatant.

    • Dissolve crystals in 100 µL DMSO.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability =


. Plot dose-response curve to determine IC50.
Protocol C: Cell Cycle Analysis (Flow Cytometry)

Rationale: To validate the G2/M arrest mechanism characteristic of tubulin inhibitors.

Steps:

  • Treatment: Treat

    
     melanoma cells with IC50 and 2xIC50 concentrations of 4-(1H-indol-2-yl)phenol for 24 hours.
    
  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation:

    • Resuspend pellet in 300 µL PBS.

    • Add 700 µL ice-cold 70% ethanol dropwise while vortexing.

    • Fix at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash cells 2x with PBS to remove ethanol.

    • Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Analyze on a Flow Cytometer (excitation 488 nm, emission ~600 nm).

  • Gating: Exclude doublets (FSC-A vs FSC-H). Quantify G0/G1, S, and G2/M populations.

    • Expected Result: Significant increase in G2/M peak compared to control.

Protocol D: Immunofluorescence of Microtubules

Rationale: Visual confirmation of microtubule network disruption.

Steps:

  • Seeding: Seed cells on sterile glass coverslips in a 6-well plate.

  • Treatment: Treat with 4-(1H-indol-2-yl)phenol (IC50) for 12 hours.

  • Fixation:

    • Wash with PBS.

    • Fix with 4% Paraformaldehyde for 15 mins.

    • Permeabilize with 0.1% Triton X-100 for 10 mins.

  • Blocking: 3% BSA in PBS for 1 hour.

  • Primary Antibody: Anti-

    
    -Tubulin (1:200) overnight at 4°C.
    
  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse (1:500) for 1 hour (Dark).

  • Counterstain: DAPI (Nuclear stain).

  • Imaging: Confocal microscopy.

    • Observation: Control cells show filamentous networks. Treated cells show diffuse, fragmented staining or rounded morphology.

Data Presentation & Analysis

Summary of Expected Results

The following table summarizes typical performance metrics for 2-phenylindole derivatives in melanoma assays.

Assay TypeMetricControl (DMSO)4-(1H-indol-2-yl)phenol (Treatment)Interpretation
MTT Viability IC50 (µM)N/A1.5 – 10.0 µM Potent cytotoxic activity in low micromolar range.
Cell Cycle % G2/M Phase~15-20%> 40-60% Indicates mitotic arrest (Tubulin inhibition).
Apoptosis Annexin V+ (%)< 5%> 30% Induction of programmed cell death.
Morphology ShapeSpindle/FlatRounded/DetachedCytoskeletal collapse.
Experimental Workflow Diagram

Workflow cluster_Assays Parallel Validation Assays Start Start: 4-(1H-indol-2-yl)phenol Stock Prep (DMSO) Culture Melanoma Cell Culture (A375 / B16F10) Start->Culture MTT MTT Assay (48h) Culture->MTT Dose Response Flow Flow Cytometry (PI Staining) Culture->Flow Cycle Arrest Western Western Blot (Caspase-3, PARP) Culture->Western Apoptosis Markers Analysis Data Analysis (IC50, Cell Cycle Distribution) MTT->Analysis Flow->Analysis Western->Analysis

Figure 2: Standardized experimental workflow for validating 4-(1H-indol-2-yl)phenol activity.

References

  • Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles. Current Computer-Aided Drug Design, 2011.[3]

  • 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. Medicinal Chemistry Research, 2019.

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules, 2021. (Contextual reference for hydroxylated aromatic scaffolds in melanoma).

  • Structure-activity relationships in glycosylated 2-phenyl-indoles... as DNA binding and potential antitumor agents. Bioorganic & Medicinal Chemistry, 2011.

Disclaimer: This document is for research purposes only. 4-(1H-indol-2-yl)phenol is not approved for clinical use in humans. All protocols should be performed in accordance with local safety regulations (GLP/GMP).

Sources

Application Note: High-Sensitivity Quantification of 4-(1H-indol-2-yl)phenol in Biological Samples via LC-MS/MS and HPLC-FLD

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the quantification of 4-(1H-indol-2-yl)phenol (also known as 2-(4-hydroxyphenyl)indole) in biological matrices.[1] It synthesizes established bioanalytical principles for lipophilic indole derivatives with specific physicochemical properties of the target analyte.

Introduction & Significance

4-(1H-indol-2-yl)phenol is a bioactive 2-phenylindole derivative characterized by an indole core substituted at the C2 position with a 4-hydroxyphenyl group.[1] This scaffold is a privileged structure in medicinal chemistry, exhibiting significant anti-cancer (tubulin polymerization inhibition) , anti-inflammatory , and antimicrobial activities [1, 2].

Accurate quantification of this compound in biological samples is critical for pharmacokinetic (PK) profiling and toxicological assessment. Due to its lipophilic nature (LogP ~3.[1]5) and native fluorescence, it is amenable to both Tandem Mass Spectrometry (LC-MS/MS) and Fluorescence Detection (FLD).

Physicochemical Profile
PropertyValueImplication for Method Design
Molecular Weight 209.24 g/mol Small molecule; requires high-resolution cleanup to avoid interference.[1]
LogP ~3.54 (Predicted)Highly lipophilic; requires organic solvent extraction (LLE) or SPE.
pKa ~9.9 (Phenol), ~16 (Indole NH)Weakly acidic. Exists as neutral species at physiological pH.[1]
Solubility DMSO, Methanol, EthanolStock solutions must be prepared in organic solvents.
Fluorescence Ex ~320 nm / Em ~410 nmSuitable for high-sensitivity FLD detection.[1]

Sample Preparation Protocol

Given the compound's high lipophilicity, Liquid-Liquid Extraction (LLE) is the preferred method over protein precipitation (PPT) to minimize matrix effects and improve sensitivity.

Reagents Required[3][4][5]
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).[1]

  • Internal Standard (IS): 2-Phenylindole (structural analog) or 4-(1H-indol-2-yl)phenol-d4 (if available).[1]

  • Reconstitution Solvent: 50:50 Acetonitrile:Water (v/v).[1]

Step-by-Step LLE Workflow

LLE_Workflow Sample 1. Aliquot Sample (50 µL Plasma/Tissue Homogenate) IS_Add 2. Add Internal Standard (10 µL, 1 µg/mL) Sample->IS_Add Extract 3. Add Extraction Solvent (500 µL MTBE) IS_Add->Extract Vortex 4. Vortex & Shake (10 min, High Speed) Extract->Vortex Centrifuge 5. Centrifuge (10,000 x g, 10 min, 4°C) Vortex->Centrifuge Transfer 6. Transfer Supernatant (Organic Layer) Centrifuge->Transfer Phase Separation Evap 7. Evaporate to Dryness (N2 stream @ 40°C) Transfer->Evap Recon 8. Reconstitute (100 µL Mobile Phase) Evap->Recon

Figure 1: Liquid-Liquid Extraction (LLE) workflow optimized for lipophilic indole derivatives.

Critical Note: Do not use basic buffers during extraction. The phenolic proton (pKa ~9.9) may deprotonate at high pH, reducing extraction efficiency into the organic layer. Keep the aqueous phase neutral or slightly acidic (1% Formic acid).

Analytical Method A: LC-MS/MS (Primary)

This is the gold standard for sensitivity and specificity in complex matrices.[1]

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10% Initial Equilibration
0.50 10% Load
3.00 90% Elution of Analyte
4.00 90% Wash
4.10 10% Return to Initial

| 6.00 | 10% | Re-equilibration |[1]

Mass Spectrometry Parameters

The indole nitrogen allows for protonation in Positive Electrospray Ionization (ESI+) mode. While the phenol group allows for Negative mode (ESI-), ESI+ is generally preferred for indoles when using acidic mobile phases (which improve peak shape).

  • Ionization: ESI Positive (+)

  • Spray Voltage: 3500 V

  • Capillary Temp: 300°C

  • Precursor Ion: m/z 210.1 [M+H]⁺

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Role
4-(1H-indol-2-yl)phenol 210.1 117.1 35 Quantifier (Indole frag.)
210.1 182.1 20 Qualifier (Loss of CO)

| 2-Phenylindole (IS) | 194.1 | 165.1 | 30 | Quantifier |[1]

Note: Transitions must be optimized on the specific instrument. The loss of 28 Da (CO) is common for phenols, while indole ring fragmentation often yields characteristic ions at m/z 117 or 130.

Analytical Method B: HPLC-FLD (Secondary)

For laboratories without MS/MS, the native fluorescence of the phenyl-indole moiety provides excellent sensitivity (low ng/mL range).

  • Detector: Fluorescence Detector (FLD).[1]

  • Excitation Wavelength: 320 nm.[1]

  • Emission Wavelength: 410 nm.[1][4]

  • Mobile Phase: Isocratic 40:60 Water:Acetonitrile (No acid required, neutral pH favors fluorescence stability).

  • Linearity: Typically 10 – 5000 ng/mL.[1][3]

Method Validation & Quality Control

Validation must follow FDA Bioanalytical Method Validation Guidance [3].

Specificity & Selectivity

Analyze 6 blank plasma sources. Ensure interference at the retention time of 4-(1H-indol-2-yl)phenol is < 20% of the LLOQ response.[1]

Linearity & Sensitivity
  • Calibration Curve: 1, 5, 10, 50, 100, 500, 1000 ng/mL.

  • Weighting: 1/x².[1]

  • LLOQ Target: 1 ng/mL (LC-MS/MS) or 10 ng/mL (HPLC-FLD).

Matrix Effect (LC-MS/MS only)

Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked into extracted blank matrix vs. neat solution.

  • Acceptance: CV of MF calculated from 6 lots of matrix should be < 15%.

Stability
  • Stock Solution: Stable at -20°C in Methanol for 3 months.

  • Benchtop: Stable in plasma for 4 hours at RT (Phenols are oxidation-prone; keep samples on ice/protected from light).

  • Freeze-Thaw: Validated for 3 cycles at -80°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery pH of aqueous phase too high.[1]Add 10 µL of 5% Formic Acid to plasma before extraction to ensure analyte is neutral.[1]
Peak Tailing Secondary interactions with silanols.[1]Ensure 0.1% Formic Acid is present in mobile phase; use end-capped C18 columns.[1][2]
Signal Drift (FLD) Oxidation of phenol moiety.Add 0.1% Ascorbic Acid to the reconstitution solvent as an antioxidant.
High Backpressure Precipitation of matrix components.[1]Ensure LLE evaporation is complete; filter reconstituted sample (0.2 µm) if turbid.[1]

References

  • Dhaneesh, S., et al. (2023). "Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review." Journal of Molecular Pharmaceutics & Organic Process Research. Link

  • Gaikwad, R., et al. (2019).[5] "2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines."[5][6] Journal of Biomolecular Structure and Dynamics. Link

  • FDA. (2018).[1] "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[1] Link

  • Thermo Fisher Scientific. (2021).[1] "Trace Determination of Phenols using On-line SPE and Orbitrap LCMSMS." Application Note. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(1H-indol-2-yl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the technical support guide for the synthesis of 4-(1H-indol-2-yl)phenol. This molecule, featuring a key phenolic indole scaffold, is of significant interest to researchers in medicinal chemistry and drug development. Its synthesis, while achievable through several routes, presents unique challenges that can impact yield, purity, and scalability.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to directly address the practical issues encountered in the laboratory. We will delve into the mechanistic rationale behind procedural steps, provide field-tested protocols, and offer data-driven optimization strategies. Our goal is to empower you, the researcher, to navigate the complexities of this synthesis with confidence and scientific rigor.

Part 1: Foundational Strategies & Initial Troubleshooting

Q1: What are the primary synthetic routes for preparing 4-(1H-indol-2-yl)phenol, and which should I choose?

There are two principal and highly effective strategies for synthesizing 4-(1H-indol-2-yl)phenol: the Fischer Indole Synthesis and Palladium-Catalyzed Cross-Coupling Reactions , most notably the Suzuki-Miyaura coupling.

  • Fischer Indole Synthesis: This is a classic, acid-catalyzed cyclization reaction between a phenylhydrazine and a ketone.[1][2] It is a powerful method for creating the indole core in a single, transformative step. For your target molecule, this involves reacting phenylhydrazine with 4'-hydroxyacetophenone. It is often cost-effective in terms of starting materials but can be sensitive to acid choice and substrate stability.[3][4]

  • Palladium-Catalyzed Suzuki Coupling: A modern, versatile, and often high-yielding method that forms a C-C bond between an organoboron compound and an organic halide.[5] This route offers modularity, allowing you to connect a pre-formed indole ring with the phenolic moiety. You can either couple a 2-haloindole with 4-hydroxyphenylboronic acid or an indole-2-boronic acid with a 4-halophenol.[6][7] This method generally exhibits broad functional group tolerance but requires careful optimization of the catalytic system.[8]

Which to choose? The choice depends on starting material availability, scale, and your tolerance for optimization. The Fischer synthesis is more convergent but can be prone to failure with certain substitutions.[9][10] The Suzuki coupling is more modular and often higher yielding but involves more steps and the cost of palladium catalysts and ligands.

FeatureFischer Indole SynthesisPalladium-Catalyzed Suzuki Coupling
Key Transformation Acid-catalyzed cyclization of a hydrazonePd-catalyzed C-C bond formation
Starting Materials Phenylhydrazine & 4'-hydroxyacetophenone2-Bromoindole & 4-hydroxyphenylboronic acid
Primary Advantage Convergent, cost-effective starting materialsHigh yields, modular, broad functional group tolerance
Common Challenge Sensitive to acid conditions, potential for low yieldsCatalyst/ligand optimization, potential side reactions

Part 2: The Fischer Indole Synthesis - In-Depth Guide

Q2: Can you explain the mechanism of the Fischer Indole Synthesis for my target molecule?

Certainly. The reaction proceeds through several key steps initiated by an acid catalyst.[4][11] Understanding this pathway is critical for troubleshooting.

  • Hydrazone Formation: Phenylhydrazine and 4'-hydroxyacetophenone condense to form a phenylhydrazone.[11]

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine form.[11]

  • [12][12]-Sigmatropic Rearrangement: This is the crucial, irreversible C-C bond-forming step. The N-N bond is cleaved, and a new C-C bond is formed.[1][11]

  • Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular attack of the amine onto the imine.

  • Ammonia Elimination: The final step involves the elimination of an ammonia molecule to form the stable, aromatic indole ring.[1][11]

Fischer_Indole_Mechanism cluster_1 Step 1: Hydrazone Formation cluster_2 Step 2-3: Tautomerization & Rearrangement cluster_3 Step 4-5: Cyclization & Elimination A Phenylhydrazine + 4'-Hydroxyacetophenone B Phenylhydrazone A->B H⁺, -H₂O C Enamine Tautomer B->C H⁺ D Diamine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclized Aminal D->E H⁺, Cyclization F 4-(1H-indol-2-yl)phenol E->F -NH₃, Aromatization Troubleshooting_Fischer Start Low Yield / No Reaction in Fischer Synthesis CheckPurity Is Phenylhydrazine Fresh & Pure? Start->CheckPurity OptimizeAcid Have You Optimized the Acid Catalyst & Concentration? CheckPurity->OptimizeAcid Yes PurifyReagent Action: Use Freshly Distilled/High-Purity Reagent CheckPurity->PurifyReagent No OptimizeTemp Have You Optimized Temperature & Time? OptimizeAcid->OptimizeTemp Yes ScreenAcids Action: Screen Lewis (ZnCl₂) and Brønsted (PPA) Acids OptimizeAcid->ScreenAcids No ConsiderSideReaction Acknowledge Potential N-N Cleavage (Substituent Effect) OptimizeTemp->ConsiderSideReaction Yes ScreenTemps Action: Run Small-Scale Reactions from 80°C to 150°C OptimizeTemp->ScreenTemps No Success Improved Yield ConsiderSideReaction->Success PurifyReagent->OptimizeAcid ScreenAcids->OptimizeTemp ScreenTemps->ConsiderSideReaction

Caption: Troubleshooting workflow for the Fischer Indole Synthesis.

Q4: Can you provide a reliable starting protocol for the Fischer synthesis of 4-(1H-indol-2-yl)phenol?

This protocol provides a robust starting point using polyphosphoric acid (PPA).

Protocol: Fischer Synthesis using PPA

  • Materials:

    • Phenylhydrazine (1.0 eq)

    • 4'-Hydroxyacetophenone (1.0 eq)

    • Polyphosphoric acid (PPA) (10-20x weight of reactants)

  • Procedure:

    • Safety First: Conduct the reaction in a fume hood with appropriate personal protective equipment. PPA is corrosive and viscous; handle with care when hot.

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylhydrazine (e.g., 1.08 g, 10 mmol) and 4'-hydroxyacetophenone (e.g., 1.36 g, 10 mmol).

    • Gently warm the mixture (e.g., on a steam bath) for 30-60 minutes to facilitate the formation of the hydrazone intermediate. [13]The mixture may solidify upon cooling.

    • Carefully add polyphosphoric acid (e.g., 25 g) to the flask.

    • Heat the reaction mixture with vigorous stirring to 100-130°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • Work-up: Allow the reaction to cool to about 80°C, then very cautiously pour the viscous mixture into a beaker containing crushed ice and water (e.g., 200 mL). This will hydrolyze the PPA and precipitate the crude product.

    • Stir the aqueous slurry until the solid is finely dispersed. Collect the crude product by vacuum filtration.

    • Wash the solid thoroughly with water until the filtrate is neutral to pH paper.

    • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Part 3: Palladium-Catalyzed Suzuki Coupling

Q5: How does the Suzuki coupling work for this synthesis, and what are the strategic considerations?

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. [5]For your target, there are two equally viable disconnections:

  • Route A: Coupling of 2-bromo-1H-indole with 4-hydroxyphenylboronic acid .

  • Route B: Coupling of indole-2-boronic acid with 4-bromophenol .

Strategic Consideration: The Indole N-H Proton The indole N-H is acidic and can interfere with the catalytic cycle, particularly the transmetalation step. [7]While some reactions work with the unprotected indole, N-protection often leads to more reliable and higher yields. Common protecting groups include Boc (tert-butyloxycarbonyl), which is removed with acid, and Tosyl (p-toluenesulfonyl), which is more robust. [3][7]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X(L₂) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Ar_Pd_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->Ar_Pd_Ar Ar_B Ar'B(OH)₂ Ar_B->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal RedElim Reductive Elimination Ar_Pd_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (e.g., 2-Bromoindole) ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q6: I'm struggling with low yields and byproducts in my Suzuki coupling. How can I optimize it?

Successful Suzuki coupling hinges on the careful balance of four key components: the palladium source, the ligand, the base, and the solvent.

ParameterProblemSolution & Rationale
Palladium Catalyst Low or no conversion.Common choices are Pd(OAc)₂ or Pd(PPh₃)₄. Ensure the catalyst is not old or decomposed. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. [6]
Phosphine Ligand Catalyst decomposition, low yield.Ligands stabilize the Pd(0) catalyst and facilitate oxidative addition. For electron-rich indoles, bulky, electron-rich phosphine ligands like SPhos, XPhos, or P(t-Bu)₃ are often effective. [14]
Base Reaction fails to proceed.The base is crucial for activating the boronic acid for transmetalation. [15]Start with a mild inorganic base like K₂CO₃ or Cs₂CO₃. If the reaction is sluggish, a stronger base like K₃PO₄ may be required.
Solvent Poor solubility, slow reaction.A mixture of an organic solvent and water is common. Dioxane/water, DMF/water, or Toluene/ethanol/water are good starting points. The water is essential for dissolving the inorganic base. [6]
Byproducts Homocoupling, protodeboronation.Homocoupling of the boronic acid (Ar-B(OH)₂ → Ar-Ar) can occur if the reaction is too slow or oxygen is present. Ensure the reaction is properly degassed. [8]Protodeboronation (Ar-B(OH)₂ → Ar-H) can happen with prolonged heating or incorrect base/solvent choice. [16]
Q7: Can you provide a general protocol for the Suzuki coupling of 2-bromo-1H-indole with 4-hydroxyphenylboronic acid?

This protocol is a robust starting point for optimization. N-protection is recommended for best results.

Protocol: Suzuki Coupling of N-Boc-2-bromoindole

  • Materials:

    • N-Boc-2-bromo-1H-indole (1.0 eq)

    • 4-Hydroxyphenylboronic acid (1.2-1.5 eq)

    • Pd(OAc)₂ (2-5 mol%)

    • SPhos (4-10 mol%)

    • K₃PO₄ (2.0-3.0 eq)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Procedure:

    • Degassing: To a reaction vessel, add N-Boc-2-bromo-1H-indole (e.g., 296 mg, 1 mmol), 4-hydroxyphenylboronic acid (e.g., 207 mg, 1.5 mmol), and K₃PO₄ (e.g., 425 mg, 2 mmol).

    • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent catalyst oxidation.

    • In a separate vial, dissolve Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol) and SPhos (e.g., 16.4 mg, 0.04 mmol) in degassed 1,4-dioxane (e.g., 4 mL). Add this catalyst solution to the reaction vessel via syringe.

    • Add degassed water (e.g., 1 mL) to the reaction vessel.

    • Heat the reaction mixture to 80-100°C with stirring. Monitor the reaction progress by TLC or LC-MS.

    • Work-up: After the reaction is complete, cool to room temperature and dilute with ethyl acetate. Wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude N-Boc protected product by flash column chromatography on silica gel.

    • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., Dichloromethane) and treat with an acid like Trifluoroacetic Acid (TFA) to remove the Boc group. Quench carefully, neutralize, and extract the final product.

References

  • Palladium-catalyzed tandem addition/cyclization in aqueous medium: synthesis of 2-arylindoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
  • Optimizing temperature and reaction time for indole synthesis. Benchchem.
  • Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds. Benchchem.
  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. ResearchGate.
  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. PMC.
  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. ResearchGate.
  • Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. MDPI. Available from: [Link]

  • Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. Organic Letters. Available from: [Link]

  • N-Heterocyclic Carbene-Catalyzed Synthesis of 2-Aryl Indoles. PMC. Available from: [Link]

  • Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Available from: [Link]

  • Development of a Suzuki cross-coupling reaction between 2-azidoarylboronic pinacolate esters and vinyl triflates to enable the synthesis of-[3][12]fused indole heterocycles. PubMed. Available from: [Link]

  • Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. PMC. Available from: [Link]

  • Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Palladium-catalyzed Heck reaction and tandem cross coupling reactions for heterocycle synthesis. TSpace. Available from: [Link]

  • Fischer indole synthesis. Wikipedia. Available from: [Link]

  • Larock indole synthesis. Wikipedia. Available from: [Link]

  • Why Do Some Fischer Indolizations Fail?. PMC. Available from: [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals. Available from: [Link]

  • Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Revista de Chimie. Available from: [Link]

  • Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar. Available from: [Link]

  • Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzoi[11][17]sothiazolo[2,3-a]indole 5,5-Dioxides, and 1,. ACS Publications. Available from: [Link]

  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. Available from: [Link]

  • ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols.. ResearchGate. Available from: [Link]

  • Simple Indole Synthesis by One-Pot Sonogashira Coupling-NaOH-Mediated Cyclization. ResearchGate. Available from: [Link]

  • Bimetallic Catalyzed Synthesis of 2-Arylindoles. Thieme. Available from: [Link]

  • Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. ACS. Available from: [Link]

  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. Available from: [Link]

  • Synthesis of indole derivatives via tandem Sonogashira-cyclization reactions catalyzed by palladium nanoparticles supported on graphene. American Chemical Society. Available from: [Link]

  • Problems with Fischer indole synthesis. Reddit. Available from: [Link]

  • Sonogashira coupling. Wikipedia. Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available from: [Link]

  • Regioselective Synthesis of Indole Triflones. Scribd. Available from: [Link]

  • Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. Sciforum. Available from: [Link]

  • Synthesis of Highly Substituted 2-Arylindoles via Copper-Catalyzed Coupling of Isocyanides and Arylboronic Acids. Organic Letters. Available from: [Link]

  • Process of preparing purified aqueous indole solution. Google Patents.
  • What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. Available from: [Link]

  • Synthesis of indoles. Organic Chemistry Portal. Available from: [Link]

Sources

Technical Support Center: Bioavailability Enhancement of 4-(1H-indol-2-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: I2P-BIO-OPT-001 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Introduction: The "Brick Dust" & "Metabolic Sponge" Paradox

Welcome to the Bioavailability Optimization Support Center. You are likely here because your lead compound—a derivative of 4-(1H-indol-2-yl)phenol (hereafter referred to as the 4-I2P scaffold )—is showing potent in vitro activity (likely anticancer or anti-inflammatory) but failing in pharmacokinetic (PK) studies.

This scaffold presents a classic medicinal chemistry paradox:

  • The "Brick Dust" Issue: The planar indole-phenyl system creates high lattice energy, resulting in poor aqueous solubility (BCS Class II).

  • The "Metabolic Sponge" Issue: The exposed phenolic hydroxyl (-OH) at the 4-position is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to rapid first-pass clearance.

This guide provides three targeted modules to troubleshoot and resolve these specific failure modes.

Module 1: Solubility Enhancement (The Dissolution Bottleneck)

Symptom: Your compound precipitates immediately upon dilution in aqueous media or shows


 oral bioavailability despite high doses.

Root Cause: The 4-I2P scaffold is highly lipophilic (LogP > 3.5) and planar, favoring strong


 stacking in the crystal lattice. Standard micronization is insufficient to overcome this lattice energy.
Solution: Amorphous Solid Dispersions (ASD)

Disrupt the crystal lattice by dispersing the compound in a hydrophilic polymer matrix.[1][2] This creates a "spring and parachute" effect: the amorphous form dissolves rapidly (spring), and the polymer prevents re-crystallization (parachute).

Protocol: Solvent-Controlled ASD Preparation

Materials:

  • 4-I2P Derivative[3]

  • Polymer: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) or PVPVA64.

  • Solvent: Acetone:Methanol (1:1 v/v).

Workflow:

  • Dissolution: Dissolve the 4-I2P derivative and polymer (Ratio 1:3 w/w) in the solvent system. Ensure total solids concentration is

    
    .
    
  • Rapid Evaporation: Use a Spray Dryer (Inlet Temp:

    
    C, Outlet: 
    
    
    
    C) or Rotary Evaporator (Vacuum:
    
    
    mbar, Bath:
    
    
    C) to remove solvent instantly. Slow evaporation promotes crystallization—avoid it.
  • Secondary Drying: Vacuum dry the resulting powder at

    
    C for 24 hours to remove residual solvent.
    
  • Validation: Analyze via Differential Scanning Calorimetry (DSC).

    • Pass: Single Glass Transition Temperature (

      
      ).
      
    • Fail: Presence of melting endotherm (

      
      ) indicates crystallinity.
      
Decision Logic: Carrier Selection

SolubilityLogic Start Analyze 4-I2P Properties CheckTg Glass Transition (Tg) > 50°C? Start->CheckTg CheckLogP LogP > 4.5? CheckTg->CheckLogP Yes PVP Use PVPVA64 (Immediate release) CheckTg->PVP No (Unstable Amorphous) HPMC Use HPMC-AS (L/M Grade) (pH dependent release) CheckLogP->HPMC No Lipid Switch to Lipid Formulation (See Module 3) CheckLogP->Lipid Yes (Too Lipophilic)

Figure 1: Decision tree for selecting the optimal solubility enhancement strategy based on physicochemical properties.

Module 2: Metabolic Stability (The Phenol Trap)

Symptom: High clearance (


) in liver microsomes, but low clearance in cytosol. Mass spec shows a metabolite +176 Da (Glucuronide).

Root Cause: The phenolic -OH group is a "soft spot" for Phase II metabolism. UGT isoforms (specifically UGT1A1 and UGT1A9) rapidly conjugate glucuronic acid to the phenol, rendering the molecule hydrophilic and easily excreted via bile or urine [1, 2].

Solution: Prodrug Strategy (Transient Masking)

Mask the phenol group with a promoiety that is stable in the gut/liver but hydrolyzes in the plasma.

Recommended Modifications:
Prodrug TypeStructure AddedMechanismPros/Cons
Simple Ester Acetyl / PivaloylHydrolyzed by carboxylesterases (CES1/2).Pro: Easy synthesis. Con: May hydrolyze too fast in the gut.
Carbamate N,N-dimethyl carbamateHydrolyzed by cholinesterases.Pro: High chemical stability. Con: Slower release kinetics.
Amino Acid Ester Valine/Glycine esterTargeted by valacyclovirase.Pro: Can target peptide transporters (PEPT1) for active absorption.
Protocol: Metabolic Stability Assay (Microsomal)
  • Incubation: Incubate 1

    
    M of 4-I2P (or prodrug) with human liver microsomes (0.5 mg/mL protein).
    
  • Cofactors: Add UDPGA (2 mM) to activate UGTs. Note: Standard NADPH only activates CYPs; you must add UDPGA to see the phenol glucuronidation.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring parent depletion.

    • Target:

      
       minutes.
      

Module 3: Advanced Formulation (Bypassing the Liver)

Symptom: Even with improved solubility, first-pass metabolism remains too high.

Solution: Self-Emulsifying Drug Delivery Systems (SEDDS). Lipid-based formulations can promote lymphatic transport (via chylomicrons), bypassing the portal vein and the liver entirely.

Protocol: SEDDS Formulation

Components:

  • Oil Phase: Capryol 90 (Solubilizes the lipophilic indole).

  • Surfactant: Cremophor EL or Tween 80 (Emulsifies).

  • Co-surfactant: Transcutol P (Reduces interfacial tension).

Preparation:

  • Mix Oil:Surfactant:Co-surfactant in a ratio of 20:50:30 .

  • Dissolve 4-I2P derivative into this pre-concentrate at

    
    C.
    
  • Test: Dilute 1 part formulation in 100 parts water. It should form a clear/bluish nano-emulsion (

    
     nm) spontaneously.
    

MetabolismPath Drug 4-I2P Derivative (Lipophilic) Gut Intestinal Lumen Drug->Gut Liver Liver (First Pass) Gut->Liver Standard Absorption (Portal Vein) Lymph Lymphatic System (Bypass Liver) Gut->Lymph SEDDS Formulation (Chylomicrons) UGT UGT Enzyme Attack (Glucuronidation) Liver->UGT Phenol Exposed Blood Systemic Circulation Lymph->Blood Direct Entry Excretion Excretion UGT->Excretion Inactive Metabolite

Figure 2: Pathway comparison showing how lipid formulations (SEDDS) bypass the hepatic glucuronidation trap.

Frequently Asked Questions (FAQs)

Q: My compound degrades during the spray drying process. What now? A: The 4-I2P scaffold can be sensitive to thermal oxidation at the indole nitrogen. Switch to Freeze Drying (Lyophilization) using tert-butanol/water mixtures. This keeps the temperature below


C. Alternatively, add 0.1% BHT (butylated hydroxytoluene) as an antioxidant during spray drying [3].

Q: Can I just block the phenol with a methyl group (Methoxy)? A: Be careful. While a methoxy group (-OMe) stops glucuronidation, it often kills the biological activity if the phenol acts as a hydrogen bond donor in the binding pocket (common in estrogen receptor or tubulin binding). An ester prodrug is safer because it regenerates the active phenol in vivo [4].

Q: Why do I see two peaks in my HPLC after dissolving the solid dispersion? A: You likely induced amorphous phase separation . If the drug loading is too high (>30%), the drug may separate from the polymer over time. Reduce drug loading to 20% or switch to a polymer with higher miscibility (e.g., PVPVA64).

References

  • Prodrug Design of Phenolic Drugs. Current Pharmaceutical Design. (2010).[4][5] Discusses specific strategies for masking phenolic groups to overcome first-pass metabolism.

  • Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism and Disposition. (2017). details the mechanism of UGT attack on phenolic substrates.

  • Freeze-dried amorphous dispersions for solubility enhancement. International Journal of Pharmaceutics. (2014). Validates freeze-drying for thermosensitive indole derivatives.

  • In silico guided designing of 4-(1H-benzo[d]imidazol-2-yl)phenol-based mutual-prodrugs. SAR and QSAR in Environmental Research. (2020). Provides specific examples of ester prodrugs for this exact chemical scaffold.

  • Solubility enhancement with amorphous solid dispersions. Pharmaceutical Technology. (2020). Review of HPMC/PVP polymer selection for lipophilic drugs.

Sources

Validation & Comparative

Comparative Guide: 4-(1H-indol-2-yl)phenol vs. Indole-3-Carbinol Derivatives in Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Divergence

In medicinal chemistry, the indole scaffold is termed a "privileged structure" due to its ability to bind diverse biological targets. However, the position of substitution dictates the pharmacological outcome. This guide contrasts 4-(1H-indol-2-yl)phenol (a representative 2-arylindole ) against the widely studied Indole-3-carbinol (I3C) class.

  • The Critical Distinction:

    • 2-Arylindoles (e.g., 4-(1H-indol-2-yl)phenol): Function primarily as Tubulin Polymerization Inhibitors (TPIs) targeting the colchicine binding site. They act as direct cytotoxic agents causing G2/M arrest.

    • 3-Substituted Indoles (e.g., I3C, DIM): Function as Signaling Modulators (AhR agonists, NF-κB inhibitors). They are generally cytostatic or chemopreventive rather than acutely cytotoxic.

Mechanistic Profiling

A. 4-(1H-indol-2-yl)phenol (The 2-Arylindole Scaffold)

The 4-(1H-indol-2-yl)phenol structure mimics the cis-stilbene core found in Combretastatin A-4 (CA-4). The hydroxyl group at the 4'-position (on the phenyl ring) and the indole NH are critical for hydrogen bonding within the tubulin β-subunit.

  • Primary Target:

    
    -Tubulin (Colchicine Binding Site).[1]
    
  • Mechanism: Prevents the straight conformation required for microtubule assembly. This leads to catastrophic depolymerization of the cytoskeleton.

  • Key Advantage: Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which are complex natural products), 2-arylindoles are synthetically accessible small molecules that often retain potency against Multi-Drug Resistant (MDR) cell lines overexpressing P-glycoprotein.

B. Indole-3-Carbinol (I3C) & Diindolylmethane (DIM)

These compounds are metabolic products of glucobrassicin.[2][3] They do not bind tubulin with high affinity.

  • Primary Targets: Aryl Hydrocarbon Receptor (AhR), Estrogen Receptor (ER), NF-κB.

  • Mechanism: Modulates gene transcription. I3C promotes the 2-hydroxylation of estrogens (less carcinogenic) over 16-hydroxylation.

  • Limitation: Low bioavailability and rapid metabolism; requires high micromolar concentrations for effect, whereas 2-arylindoles function in the low nanomolar range.

C. Visualizing the Divergence

IndoleMechanism IndoleCore Indole Scaffold Sub2 2-Position Substitution (e.g., 4-(1H-indol-2-yl)phenol) IndoleCore->Sub2 Synthetic Modification Sub3 3-Position Substitution (e.g., I3C, DIM) IndoleCore->Sub3 Natural/Metabolic Target2 Target: Tubulin (Colchicine Site) Sub2->Target2 Effect2 Microtubule Depolymerization Target2->Effect2 Outcome2 G2/M Arrest & Apoptosis (Cytotoxic) Effect2->Outcome2 Target3 Target: Nuclear Receptors (AhR, ER, NF-kB) Sub3->Target3 Effect3 Transcriptional Modulation Target3->Effect3 Outcome3 Growth Inhibition (Chemopreventive) Effect3->Outcome3

Figure 1: Mechanistic divergence of indole derivatives based on substitution position. 2-arylindoles target the cytoskeleton, while 3-substituted indoles target signaling pathways.

Comparative Performance Data

The following data aggregates performance metrics from standard MCF-7 (Breast Cancer) assays. Note the significant potency difference (nM vs.


M).
Feature4-(1H-indol-2-yl)phenol (Class)Indole-3-Carbinol (I3C)Combretastatin A-4 (Reference)
Primary Mechanism Tubulin Inhibition (Colchicine Site)Signaling Modulation (AhR/ER)Tubulin Inhibition (Colchicine Site)
IC50 (MCF-7 Viability) 30 - 150 nM [1]~50 - 100

M
[2]
2 - 10 nM
Tubulin IC50 1.5 - 3.0

M
Inactive (>50

M)
1.0 - 2.0

M
Cell Cycle Effect Sharp G2/M ArrestG1 ArrestSharp G2/M Arrest
Solubility Low (Requires DMSO)ModerateLow
Metabolic Stability High (Synthetic)Low (Acid-labile in stomach)Low (Isomerizes to inactive trans)

Key Insight: While CA-4 is more potent, it is metabolically unstable (cis-to-trans isomerization). The 4-(1H-indol-2-yl)phenol scaffold is conformationally restricted, offering better stability while maintaining the pharmacophore required for tubulin binding.

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

To validate the activity of a 2-arylindole derivative, one cannot rely solely on MTT/cell viability assays, as those do not confirm the mechanism. The Tubulin Polymerization Assay is the gold standard for confirming direct interaction.

Principle

Free tubulin heterodimers are non-fluorescent (or low fluorescence). As they polymerize into microtubules, the incorporation of a fluorescent reporter (e.g., DAPI or a proprietary fluorophore) increases fluorescence intensity.[4][5] Inhibitors like 4-(1H-indol-2-yl)phenol will suppress this increase.

Workflow Diagram

TubulinAssay Step1 Prep: Purified Tubulin (>99% Pure, Porcine Brain) + GTP + Buffer (4°C) Step2 Add Compound (dissolved in DMSO) Keep on Ice Step1->Step2 Step3 Transfer to 37°C Plate Reader (Initiates Polymerization) Step2->Step3 Step4 Measure Fluorescence (Ex 360nm / Em 420-450nm) Every 60s for 60 mins Step3->Step4 Step5 Calculate Vmax Compare to Vehicle Control Step4->Step5

Figure 2: Critical workflow for validating direct tubulin inhibition.

Detailed Protocol Steps
  • Reagent Preparation:

    • Tubulin Stock: Resuspend lyophilized tubulin (Cytoskeleton Inc. or equivalent) to 10 mg/mL in G-PEM buffer. Keep on ice strictly.

    • GTP Stock: Prepare 100 mM GTP.

    • Compound: Dissolve 4-(1H-indol-2-yl)phenol in 100% DMSO. Prepare 10x stocks so the final DMSO concentration in the assay is <1%.

  • Assay Setup (96-well Black Plate, Half-Area):

    • Control Wells: 50

      
      L Tubulin mix + 0.5 
      
      
      
      L DMSO.
    • Test Wells: 50

      
      L Tubulin mix + 0.5 
      
      
      
      L Compound (10
      
      
      M final).
    • Reference Inhibitor: 50

      
      L Tubulin mix + 0.5 
      
      
      
      L Colchicine (5
      
      
      M final).
  • Execution:

    • Pre-warm the plate reader to 37°C.

    • Pipette the cold tubulin mixture into the plate.

    • Immediately place in the reader and start kinetic read.

    • Settings: Excitation 360 nm, Emission 450 nm (for DAPI-based assays). Read every 60 seconds for 60 minutes.

  • Data Interpretation:

    • Polymerization Curve: The control will show a sigmoidal curve (Nucleation -> Growth -> Equilibrium).

    • Inhibition: A "flat line" or significantly reduced slope (Vmax) indicates inhibition.

    • Validation: If the compound suppresses fluorescence similar to Colchicine, it confirms direct tubulin targeting.

Synthesis & Application Notes

Causality in Design

The synthesis of 4-(1H-indol-2-yl)phenol derivatives usually involves a Fischer Indole Synthesis or a Palladium-catalyzed coupling (Suzuki-Miyaura) .

  • Why Suzuki? It allows the modular attachment of the phenyl ring to the indole core.

  • Why the 4'-OH group? Molecular docking studies reveal that the 4'-OH group forms a hydrogen bond with Val181 or Cys241 in the colchicine binding pocket, significantly enhancing affinity compared to the unsubstituted phenyl ring [3].

Solubility Management

Indole derivatives are lipophilic.

  • In Vitro: Dissolve in 100% DMSO. Do not store in aqueous buffers as they may precipitate.

  • In Vivo: For animal studies, standard formulation involves 10% DMSO / 40% PEG400 / 50% Saline.

References

  • Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Source: Journal of Medicinal Chemistry (ACS). Context: Establishes the 2-phenylindole scaffold as a colchicine-site binder with IC50s in the nanomolar range. URL:[Link]

  • Indole-3-Carbinol (I3C) and Diindolylmethane (DIM): Molecular Targets. Source: Oregon State University / Linus Pauling Institute. Context: Defines the mechanism of I3C as a signaling modulator rather than a cytoskeletal toxin. URL:[Link]

  • Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues as Colchicine Site Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. Context: Provides the structural-activity relationship (SAR) data for the 4'-OH and methoxy groups on the phenyl ring. URL:[Link]

  • Tubulin Polymerization Assay Protocol (Fluorescence Based). Source: Cytoskeleton Inc. / BenchChem. Context: Standardized protocol for the self-validating assay described in Section 4. URL:[Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(1H-indol-2-yl)phenol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 4-(1H-indol-2-yl)phenol analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings from authoritative sources to illuminate how structural modifications to this privileged scaffold influence biological activity. We will explore the causality behind experimental designs, present comparative data, and detail the protocols necessary for robust evaluation.

Introduction: The 4-(1H-indol-2-yl)phenol Scaffold

The indole ring system is a cornerstone in medicinal chemistry, celebrated as a "privileged scaffold" due to its presence in a vast number of natural products and therapeutic agents.[1] Its fusion of a benzene and a pyrrole ring offers a unique electronic configuration and multiple points for chemical modification, making it a frequent starting point in drug discovery.[1][2] When coupled with a phenol group at the 2-position, the resulting 4-(1H-indol-2-yl)phenol core becomes a versatile pharmacophore. The phenolic hydroxyl and the indole N-H group provide crucial hydrogen bond donor and acceptor capabilities, essential for molecular recognition at various biological targets.[3]

This scaffold is the foundation for compounds exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.[2][4] Understanding the SAR of this class of molecules is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Core Principles of the Structure-Activity Relationship

The biological activity of 4-(1H-indol-2-yl)phenol analogs is highly sensitive to the nature and position of substituents. Modifications at three primary locations dictate the pharmacological profile: the indole ring, the phenolic ring, and the indole nitrogen (N1).

Substitutions on the Indole Ring

The indole nucleus offers several positions for substitution (C3, C4, C5, C6, C7), with modifications at the C5 position being particularly significant in many reported studies.

  • N-1 Position: The indole nitrogen is a key site for modulation. Alkylation or acylation at this position can significantly impact potency and selectivity. For instance, in the development of cyclooxygenase-2 (COX-2) inhibitors, substitution at the N-1 position with various groups has been shown to be a viable strategy to enhance inhibitory activity.[5][6]

  • C3, C5, and C6 Positions: The benzene portion of the indole ring allows for substitutions that can influence lipophilicity, electronic properties, and steric interactions within the binding pocket of a target enzyme or receptor. Halogenation or the introduction of small alkyl groups at these positions can fine-tune the activity. For example, in a series of 2-(4-(methylsulfonyl)phenyl) indole derivatives, substitutions on the indole ring were critical for both antimicrobial and anti-inflammatory activities.[7]

Substitutions on the Phenolic Ring

The phenol moiety is a critical pharmacophoric element, often involved in key hydrogen bonding interactions with the biological target.

  • Hydroxyl Group: The phenolic -OH group is often essential for activity. Its ability to act as a hydrogen bond donor is a recurring theme in the SAR of phenolic compounds.[8][9] Masking or replacing this group typically leads to a significant loss of potency.

  • Ortho and Meta Positions: Substituents adjacent to the hydroxyl group can influence its acidity and orientation. Small, electron-withdrawing groups can enhance hydrogen bonding potential, while bulky groups may introduce steric hindrance, negatively impacting binding.

The following diagram illustrates the general workflow for a typical SAR study, starting from a lead compound.

SAR_Workflow Lead Lead Compound (4-(1H-indol-2-yl)phenol) Mod_Indole Indole Ring Modification (N1, C3, C5, etc.) Lead->Mod_Indole Mod_Phenol Phenolic Ring Modification Lead->Mod_Phenol Mod_Linker Linker Modification Lead->Mod_Linker Synthesis Analog Synthesis Mod_Indole->Synthesis Mod_Phenol->Synthesis Mod_Linker->Synthesis Screening Biological Screening (e.g., Enzyme Assays) Synthesis->Screening Data Data Analysis (IC50, EC50) Screening->Data SAR SAR Establishment Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Mod_Indole

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Comparative Analysis: Targeting Different Disease Areas

The versatility of the 4-(1H-indol-2-yl)phenol scaffold is evident in its application across various therapeutic areas. Below, we compare analogs designed as anti-inflammatory agents and HIV fusion inhibitors.

Anti-Inflammatory Activity: COX-2 Inhibition

A significant number of indole derivatives have been investigated as nonsteroidal anti-inflammatory drugs (NSAIDs), with many acting as inhibitors of cyclooxygenase (COX) enzymes.[6][10] Selective COX-2 inhibition is a desirable trait to reduce the gastrointestinal side effects associated with non-selective NSAIDs like indomethacin.[7]

A series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives were designed as indomethacin analogs with the goal of achieving selective COX-2 inhibition.[5]

Table 1: Comparative COX-2 Inhibitory Activity of 4-(1H-indol-2-yl)phenol Analogs

Compound IDN-1 SubstituentR (on phenyl)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Indomethacin -CH₂COOH-OCH₃0.280.03
Celecoxib N/A (pyrazole)-SO₂NH₂0.04>375
Analog 4a -H-SO₂Me0.25148
Analog 4c -CH₂CH₂OH-SO₂Me0.18194.4
Analog 4f -CH₂Ph-SO₂Me0.13269.2

Data adapted from studies on 2-(4-(methylsulfonyl)phenyl) indole derivatives as COX-2 inhibitors.[5][7]

Interpretation of SAR:

  • The presence of a 4-(methylsulfonyl)phenyl group at the C2 position of the indole is a key feature for potent and selective COX-2 inhibition, mimicking the structure of celecoxib.

  • Substitution on the indole nitrogen (N-1 position) significantly influences both potency and selectivity.

  • Increasing the steric bulk at the N-1 position, for example with a benzyl group (Analog 4f), leads to a notable increase in both inhibitory activity and COX-2 selectivity.[5] This suggests that the N-1 substituent explores a hydrophobic region in the COX-2 active site that is not as accessible in the COX-1 isoform.

The following diagram depicts the mechanism of action for COX-inhibiting NSAIDs.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs Indole Analogs (NSAIDs) NSAIDs->COX_Enzymes Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway by NSAIDs.

Antiviral Activity: HIV-1 Fusion Inhibition

Another important application of indole-based compounds is in the development of HIV-1 entry inhibitors.[11] Specifically, certain bisindole scaffolds have been shown to target the gp41 hydrophobic pocket, preventing the conformational changes required for viral fusion with the host cell membrane.

In a study optimizing lead compounds, a series of 6-6' linked bisindoles were synthesized and evaluated for their ability to inhibit HIV-1 mediated cell-cell fusion.[11]

Table 2: Comparative Activity of Bisindole Analogs as HIV-1 Fusion Inhibitors

Compound IDRing D SubstituentCell-Cell Fusion EC₅₀ (µM)Virus-Cell Fusion EC₅₀ (µM)
1a 3-Methylbenzoate1.00.9
6j 3-Cyanobenzyl0.20.2
6k 3-Trifluoromethylbenzyl0.30.4
23 Ring D absent>5060

Data derived from structure-activity relationship studies of indole-based HIV-1 fusion inhibitors.[11]

Interpretation of SAR:

  • The presence of a fourth aromatic ring system (Ring D) is essential for potent antiviral activity, as demonstrated by the dramatic loss of potency in compound 23, which lacks this feature.[11]

  • The nature of the substituent on the benzyl ring (Ring D) is critical. Electron-withdrawing groups, such as cyano (6j) and trifluoromethyl (6k), at the meta-position resulted in the most potent compounds in the series.

  • These findings suggest that Ring D interacts with a specific region of the gp41 hydrophobic pocket, and its electronic and steric properties must be finely tuned for optimal binding. The most active compounds demonstrated submicromolar activity against multiple strains of HIV.[11]

Experimental Protocols: A Guide to Evaluation

The trustworthiness of any SAR study hinges on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for assays relevant to the evaluation of 4-(1H-indol-2-yl)phenol analogs.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method for determining the inhibitory potency (IC₅₀) of test compounds against ovine COX-1 and human recombinant COX-2.

Objective: To quantify the concentration of an analog required to inhibit 50% of the cyclooxygenase enzyme activity.

Methodology:

  • Enzyme Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer (pH 8.0) containing a cofactor solution (including hematin and glutathione).

  • Compound Preparation: Dissolve test compounds in DMSO to create stock solutions. Perform serial dilutions to achieve a range of final assay concentrations.

  • Incubation: In a 96-well plate, add the enzyme solution, followed by the test compound or vehicle control (DMSO). Pre-incubate the mixture at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).

  • Reaction Termination: After a set incubation period (e.g., 10 minutes at 37°C), terminate the reaction by adding a solution of HCl.

  • Quantification: Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial Prostaglandin E₂ EIA Kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using non-linear regression analysis.

    • The Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol 2: HIV-1 Cell-Cell Fusion Assay

This assay measures the ability of a compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with cells expressing CD4 and co-receptors (CXCR4/CCR5).

Objective: To determine the effective concentration (EC₅₀) of an analog that inhibits 50% of Env-mediated cell fusion.

Methodology:

  • Cell Lines:

    • Effector Cells: Use a cell line (e.g., CHO-K1) that stably expresses HIV-1 Env and a Tat-inducible luciferase reporter gene.

    • Target Cells: Use a cell line (e.g., HeLa) that expresses CD4, CXCR4, and CCR5.

  • Assay Procedure:

    • Plate the target cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Add the diluted compounds to the target cells.

    • Add the effector cells to the wells.

    • Co-culture the cells for a sufficient period (e.g., 6-8 hours) to allow for cell fusion and reporter gene activation.

  • Signal Detection: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay system protocol.

  • Cytotoxicity Measurement: In a parallel plate, assess the cytotoxicity of the compounds on the target cells using a viability assay such as MTS or resazurin to ensure that the observed fusion inhibition is not due to cell death.[11]

  • Data Analysis:

    • Calculate the percentage of fusion inhibition relative to the vehicle control (DMSO).

    • Determine the EC₅₀ value using non-linear regression analysis as described for the COX assay.

Conclusion and Future Directions

The 4-(1H-indol-2-yl)phenol scaffold remains a highly productive starting point for the development of new therapeutic agents. The structure-activity relationships discussed in this guide highlight several key principles:

  • Target-Specific Modifications: The optimal substitution pattern is highly dependent on the biological target. Potent COX-2 inhibitors often feature a 4-(methylsulfonyl)phenyl group at C2 and bulky substituents at N1, whereas HIV-1 fusion inhibitors require an extended bisindole structure with an electronically tuned fourth aromatic ring.

  • Essential Pharmacophores: The indole N-H and phenolic -OH groups are frequently crucial for maintaining activity through hydrogen bonding.

  • Rational Design: A thorough understanding of the SAR allows for the rational design of next-generation analogs with improved potency, selectivity, and reduced off-target effects.

Future research should focus on exploring novel substitutions at less-studied positions of the indole ring and on applying this versatile scaffold to a broader range of biological targets, such as kinases and protein-protein interactions.[6] The integration of computational modeling with empirical SAR studies will further accelerate the discovery of new and effective indole-based therapeutics.

References

  • Kesteleyn, B., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]

  • Zhang, M., et al. (2021). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. [Link]

  • Ismail, M. A., et al. (2021). Search for Non-Protein Protease Inhibitors Constituted with an Indole and Acetylene Core. Molecules. [Link]

  • Goudarzi, S., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Journal of the Iranian Chemical Society. [Link]

  • Shaker, A. M. M., et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science. [Link]

  • Kumar, S., et al. (2014). Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

  • Bhardwaj, H., et al. (2020). Synthesis and biological evaluation of some newer Indole Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Godard, A., et al. (2000). [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs]. Annales Pharmaceutiques Francaises. [Link]

  • Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research. [Link]

  • Various Authors. (2025). Various therapeutic formulations of phenolic compounds: An overview. Microbiology, Nutrition and Biotechnology Advances. [Link]

  • Shehab, W. S., et al. (2025). Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants. Molecules. [Link]

  • Shaker, A. M. M., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Journal of the Brazilian Chemical Society. [Link]

  • Choi, H., et al. (2025). Structure−Activity Relationships and Evaluation of 2‑(Heteroaryl- cycloalkyl)‑1H‑indoles as Tauopathy Positron Emission. Journal of Medicinal Chemistry. [Link]

  • Singh, A. K., et al. (2016). A quantitative structure-activity relationship study on a indo-2-yl derivatives as anti-HCV agents. ResearchGate. [Link]

  • Various Authors. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

  • Sircar, J. C., et al. (1985). Syntheses and complement inhibitory activities of 4-(2-phenyl-1H-indol-3-yl)cyclohexane-1-carboxylic acids. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. [Link]

  • Various Authors. (2022). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. Antioxidants. [Link]

  • Various Authors. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules. [Link]

  • Various Authors. (2022). Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. ResearchGate. [Link]

  • Spasov, S., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Various Authors. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences. [Link]

Sources

comparative analysis of 4-(1H-indol-2-yl)phenol and its methoxy-substituted derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-(1H-indol-2-yl)phenol (the parent hydroxy compound) and its methoxy-substituted derivatives (specifically 4-(1H-indol-2-yl)anisole and related congeners). While the parent phenol offers specific utility in hydrogen-bond-mediated molecular recognition, the methoxy-substituted analogues demonstrate superior performance in tubulin polymerization inhibition and fluorescence quantum efficiency in polar environments. This analysis targets researchers optimizing indole scaffolds for anticancer therapeutics and fluorescent probes.

Structural & Photophysical Comparison

The core scaffold for both compound classes is 2-phenylindole .[1] The variation lies in the para-substitution of the phenyl ring (hydroxyl vs. methoxy). This single functional group alteration dictates solubility, solvatochromism, and biological binding affinity.

Photophysical Properties

The fluorescence behavior of 2-phenylindoles is highly sensitive to solvent polarity (solvatochromism).

Feature4-(1H-indol-2-yl)phenol (Hydroxy)Methoxy-Substituted Derivatives
Fluorescence Mechanism Subject to H-bond induced quenching in protic solvents.Blocks H-bond donation; higher stability of excited state.
Quantum Yield (Φ) Low in polar protic solvents (e.g., MeOH, Water) due to non-radiative decay via H-bonding.High (>0.5 in many organic solvents). Retains brightness in polar media.
Stokes Shift Large .[2] Solvent relaxation stabilizes the polar excited state significantly.Moderate . Less solvent reorganization required upon excitation.
Solubility High in alcohols, DMSO, basic aqueous media (pKa ~10).Lipophilic. Soluble in DCM, CHCl3, Toluene; poor in water.

Technical Insight: The hydroxyl group at the para position facilitates Excited-State Intramolecular Proton Transfer (ESIPT) pathways or strong solute-solvent hydrogen bonding. In biological imaging, the methoxy derivative is often preferred as a probe because its fluorescence is not quenched by the aqueous cellular environment, whereas the phenol derivative is pH-sensitive (acting as a ratiometric pH probe).

Biological Performance: Tubulin Inhibition

The most significant divergence in performance is observed in anticancer applications, specifically targeting the colchicine-binding site of tubulin.

Comparative Efficacy Data

Research indicates that methoxy-substitution enhances lipophilicity and steric fit within the hydrophobic pocket of tubulin, leading to potent inhibition of microtubule assembly.

Compound ClassTarget InteractionIC50 (Cell Growth - MCF-7)IC50 (Tubulin Polymerization)
Hydroxy-Phenylindole Forms H-bonds; hydrophilic penalty in hydrophobic pockets.> 1.0 µM (Moderate)> 5.0 µM
Methoxy-Phenylindole Hydrophobic interaction; mimics Colchicine methoxy motifs.35 nM (High Potency)1.5 µM

Key Finding: The methoxy derivative (specifically 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole) exhibits a 30-fold increase in antiproliferative potency compared to non-methoxy analogues. The methoxy group is critical for anchoring the molecule in the tubulin colchicine site.

Mechanism of Action: Pathway Visualization

The following diagram illustrates the signaling cascade initiated by the methoxy-substituted derivative, leading to apoptosis.

TubulinPathway Compound Methoxy-2-phenylindole Tubulin Tubulin Heterodimers (Colchicine Site) Compound->Tubulin Binds High Affinity Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits Polymerization Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Spindle Defect Apoptosis Apoptosis (Caspase Activation) Arrest->Apoptosis Signaling Cascade

Figure 1: Mechanism of action for methoxy-substituted 2-phenylindoles inducing apoptosis via tubulin inhibition.

Experimental Protocols

To ensure reproducibility, the following protocols utilize the Fischer Indole Synthesis for production and standard MTT assays for validation.

A. Synthesis of 4-(1H-indol-2-yl)phenol Derivatives

Method: Fischer Indole Cyclization Reaction Type: Acid-catalyzed condensation and sigmatropic rearrangement.

Reagents:

  • Phenylhydrazine (1.0 eq)

  • 4-Hydroxyacetophenone (for phenol) OR 4-Methoxyacetophenone (for methoxy derivative) (1.0 eq)

  • Polyphosphoric Acid (PPA) or ZnCl2 (Catalyst)

Step-by-Step Workflow:

  • Hydrazone Formation:

    • Dissolve ketone (acetophenone derivative) and phenylhydrazine in ethanol.

    • Add catalytic acetic acid. Reflux for 1 hour.

    • Cool to precipitate the phenylhydrazone intermediate.[3] Filter and dry.[4]

  • Cyclization:

    • Mix the dried hydrazone with PPA (10x weight).

    • Heat to 100–120°C for 15–30 minutes. The mixture will darken.

    • Critical Control Point: Monitor TLC for disappearance of hydrazone. Overheating leads to tar formation.

  • Work-up:

    • Pour the hot reaction mixture onto crushed ice/water (exothermic!).

    • Neutralize with NaOH or NaHCO3 to pH 7.

    • Extract with Ethyl Acetate.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc).

SynthesisWorkflow Start Start: Acetophenone + Phenylhydrazine Step1 Reflux (EtOH/AcOH) Form Hydrazone Start->Step1 Step2 Heat with PPA (110°C, 20 min) Step1->Step2 Sigmatropic Rearrangement Step3 Quench on Ice Neutralize Step2->Step3 End Product: 2-Phenylindole Step3->End Recrystallization

Figure 2: Synthetic workflow for 2-phenylindole derivatives via Fischer Indole Synthesis.

B. Validation Assay: Tubulin Polymerization

Objective: Confirm mechanism of action compared to Colchicine (positive control).

  • Preparation: Prepare bovine brain tubulin (10 µM) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Treatment: Add test compound (Hydroxy vs. Methoxy variant) at 5 µM concentration. Include DMSO (negative control) and Colchicine (positive control).

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) of DAPI-tubulin complex or simply measure turbidity (absorbance at 340 nm) at 37°C for 60 minutes.

  • Analysis:

    • Vmax: Calculate maximum rate of polymerization.

    • Inhibition %:

      
      .
      
    • Expected Result: Methoxy derivative should show >80% inhibition; Hydroxy derivative <40%.

References

  • Tubulin Inhibition & SAR: Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. (PubMed).[5] Comparative study of hydroxy vs. methoxy derivatives in breast cancer models.

  • Synthesis Methodology: Fischer Indole Synthesis - Reaction Mechanism and Protocols. (Alfa Chemistry). Detailed acid-mediated cyclization parameters.

  • Fluorescence Properties: Photo-physical properties of substituted 2,3-distyryl indoles. (PMC). Analysis of substituent effects (methoxy vs. others) on fluorescence quantum yield and lifetime.

  • Compound Data: 4-(1H-indol-2-yl)phenol Properties. (Sigma-Aldrich). Physical and safety data for the parent hydroxy compound.[5][6]

  • Comparative Cytotoxicity: Comparative analysis of Indole derivatives against MCF-7 cell lines. (BenchChem). Methodology for MTT assays and IC50 determination.

Sources

confirming the binding affinity of 4-(1H-indol-2-yl)phenol to its target protein

Confirming Binding Affinity of 4-(1H-indol-2-yl)phenol to Estrogen Receptor Beta (ER )

A Comparative Technical Guide for Drug Discovery

Executive Summary

4-(1H-indol-2-yl)phenol is a privileged scaffold often utilized in the design of selective Estrogen Receptor Beta (ER

This guide compares the three primary methodologies for confirming its binding affinity (

Radioligand BindingSurface Plasmon Resonance (SPR)Fluorescence Polarization (FP)SPR is recommended as the primary kinetic validation tool

Part 1: The Target & The Ligand

Before selecting an assay, one must analyze the interactome's physical constraints.

  • The Ligand: 4-(1H-indol-2-yl)phenol.

    • Properties: Lipophilic; potential for intrinsic fluorescence in the UV/blue region; susceptible to aggregation in aqueous buffers.

    • Risk: Its intrinsic fluorescence can interfere with standard Fluorescence Polarization (FP) assays using fluorescein-based tracers.

  • The Target: Estrogen Receptor Beta (ER

    
    ) - Ligand Binding Domain (LBD).
    
    • Properties: Nuclear receptor; often purified as a soluble protein (LBD) or studied in membrane fractions.

    • Goal: Determine

      
       (Equilibrium Dissociation Constant) and ideally residence time (
      
      
      ).

Part 2: Method Comparison Matrix

The following table contrasts the three dominant techniques for this specific interaction.

FeatureRadioligand Binding (RBA) Surface Plasmon Resonance (SPR) Fluorescence Polarization (FP)
Primary Output Equilibrium

,

Kinetics (

,

),


,

Labeling Requires

-Estradiol (Hot)
Label-free (Ligand or Protein)Requires Fluorescent Tracer
Interference Risk Low (Unaffected by ligand fluorescence)Medium (DMSO mismatch, NSB)High (Indole autofluorescence)
Throughput Medium (Filtration plates)Medium (Biacore/Octet)High (384/1536 well plates)
Suitability Gold Standard Validation Best for Mechanism/Kinetics Screening Only
Decision Logic for Method Selection

The following decision tree illustrates why SPR or Radioligand binding is preferred over FP for this specific indole derivative.

MethodSelectionStartStart: Confirm Binding of4-(1H-indol-2-yl)phenolCheckFluoroCheck Ligand Properties:Is it intrinsically fluorescent?Start->CheckFluoroYesYes (Indole Core)CheckFluoro->YesNoNoCheckFluoro->NoAvoidFPAVOID Fluorescence Polarization(High risk of false negatives)Yes->AvoidFPUseFPUse Fluorescence Polarization(High Throughput)No->UseFPSelectSPRSelect SPR (Kinetics)OR Radioligand (Affinity)AvoidFP->SelectSPR

Figure 1: Decision logic for selecting the binding assay. Due to the potential autofluorescence of the indole scaffold, label-free (SPR) or radiometric methods are superior to fluorescence-based assays.

Part 3: Recommended Protocols

Method A: Surface Plasmon Resonance (SPR) – The Kinetic Approach

SPR is superior for 4-(1H-indol-2-yl)phenol because it provides kinetic data (




Instrument: Biacore T200 or S200 (or equivalent). Chip: Series S Sensor Chip CM5 (Carboxymethyl dextran) or NTA (if His-tagged ER

Step-by-Step Workflow:
  • Immobilization (Ligand Capture):

    • Use His-tagged ER

      
      -LBD protein.
      
    • Capture protein on an NTA chip (pre-charged with

      
      ) to a density of ~2000-3000 RU.
      
    • Why NTA? It allows for fresh protein capture every cycle, preventing protein degradation which is common with nuclear receptors.

  • Solvent Correction:

    • Prepare running buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4) with exactly the same % DMSO as samples (usually 1-2%).

    • Run a solvent correction cycle (DMSO 0.5% to 2.0%) to compensate for bulk refractive index changes.

  • Analyte Injection (Single Cycle Kinetics):

    • Prepare a dilution series of 4-(1H-indol-2-yl)phenol: 0 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1000 nM.

    • Inject sequentially without regeneration in between (Single Cycle Kinetics).

    • Reasoning: Indoles are hydrophobic; regeneration solutions (Glycine pH 2.0) might precipitate the ligand or damage the protein. Single cycle avoids this.

  • Data Fitting:

    • Fit data to a 1:1 Langmuir binding model.

    • Assess

      
       to ensure stoichiometric binding.
      

SPR_WorkflowStep11. Immobilize ER-beta(NTA Capture)Step22. Solvent Correction(DMSO Calibration)Step1->Step2Step33. Inject Analyte(0 - 1000 nM)Step2->Step3Step44. Measure Response(Sensogram)Step3->Step4Step55. Calculate Kd(k_off / k_on)Step4->Step5

Figure 2: SPR Single-Cycle Kinetics workflow designed to minimize protein damage and solvent artifacts.

Method B: Radioligand Binding – The Validation Standard

If SPR data is ambiguous (e.g., due to "sticky" non-specific binding), Radioligand Binding is the requisite tie-breaker.

Tracer:


Step-by-Step Workflow:
  • Preparation:

    • Incubate purified ER

      
      -LBD (10 nM) with 
      
      
      -Estradiol (1 nM) in binding buffer (Tris-HCl pH 7.4, 10% Glycerol, 1 mM DTT).
    • Note: Glycerol and DTT are critical for stabilizing the nuclear receptor.

  • Competition:

    • Add increasing concentrations of 4-(1H-indol-2-yl)phenol (

      
       M to 
      
      
      M).
    • Include a "Non-Specific Binding" (NSB) control using 1000-fold excess unlabeled Estradiol.

  • Equilibrium:

    • Incubate at 4°C for 18 hours (equilibrium is slow at 4°C but protein is stable).

  • Separation:

    • Use Hydroxylapatite (HAP) slurry or Dextran-coated charcoal to separate bound from free ligand.

    • Centrifuge and count the supernatant (or pellet, depending on separation method) in a scintillation counter.

  • Calculation:

    • Plot % Specific Binding vs. Log[Concentration].

    • Calculate

      
       and convert to 
      
      
      using the Cheng-Prusoff equation:
      
      
      (Where
      
      
      is concentration of
      
      
      -Estradiol and
      
      
      is its affinity).

Part 4: Data Analysis & Interpretation

When analyzing the data for 4-(1H-indol-2-yl)phenol, look for these benchmarks:

ParameterExpected Range (Good Binder)Warning Sign

(Affinity)
1 nM – 100 nM> 10

M (Likely non-specific)

(Dissociation)

(Slow off)

(Fast off / Transient)
Hill Slope ~1.0 (1:1 Binding)> 2.0 (Aggregation/Micelle formation)

Scientific Causality: If the Hill Slope is significantly greater than 1.0, 4-(1H-indol-2-yl)phenol is likely forming colloidal aggregates (micelles) that sequester the protein. This is a common false positive for hydrophobic indoles. Validation: Add 0.01% Triton X-100 to the buffer; if binding disappears, it was an artifact.

References

  • Meyers, M. J., et al. (2001).Estrogen Receptor-

    
     Potency-Selective Ligands: Structure-Activity Relationship Studies of Diarylpropionitriles and Their Acetylene and Polar Analogues. Journal of Medicinal Chemistry.[1][2] Link
    
  • Sun, J., et al. (2005).Indazole Estrogens: Highly Selective Ligands for the Estrogen Receptor

    
    . Journal of Medicinal Chemistry.[1][2] Link
    
  • Rich, R. L., & Myszka, D. G. (2000). Advances in surface plasmon resonance biosensor analysis. Current Opinion in Biotechnology. Link

  • Motulsky, H. J., & Neubig, R. R. (2010). Analyzing radioligand binding data. Current Protocols in Neuroscience. Link

  • Giannetti, A. M. (2011). From experimental design to structural characterization: a guide to the validation of small molecule-protein interactions by surface plasmon resonance. Methods in Enzymology. Link

Independent Verification of the Synthesis of 4-(1H-indol-2-yl)phenol: A Comparative Guide to Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the field of drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The indole scaffold, in particular, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth, objective comparison of established and modern synthetic routes to 4-(1H-indol-2-yl)phenol, a key intermediate for various biologically active molecules. By delving into the causality behind experimental choices and presenting supporting data, this document aims to empower researchers to make informed decisions for their synthetic strategies.

Introduction to the Synthetic Challenge

The synthesis of 2-arylindoles, such as 4-(1H-indol-2-yl)phenol, presents a fascinating challenge in organic chemistry. The desired product contains a reactive phenol group, which can complicate many traditional synthetic transformations. An ideal synthesis should be efficient, high-yielding, and tolerant of this functional group, while also being scalable and utilizing readily available starting materials. This guide will focus on two prominent and contrasting methodologies: the classic Fischer Indole Synthesis and the more contemporary Palladium-Catalyzed Cross-Coupling reactions.

Method 1: The Classic Approach - Fischer Indole Synthesis

The Fischer indole synthesis, first reported in 1883, remains a workhorse for the construction of the indole nucleus[1][2]. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde[1][3].

Mechanistic Rationale

The choice of the Fischer indole synthesis for preparing 4-(1H-indol-2-yl)phenol is rooted in its straightforward approach to forming the core indole structure. The key starting materials are phenylhydrazine and 4-hydroxyacetophenone. The mechanism, which dictates the experimental conditions, proceeds through several key steps[1][3]:

  • Hydrazone Formation: Phenylhydrazine and 4-hydroxyacetophenone condense to form the corresponding phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [4][4]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[4][4]-sigmatropic rearrangement, which is the crucial carbon-carbon bond-forming step.

  • Cyclization and Aromatization: The intermediate then cyclizes and eliminates ammonia to yield the aromatic indole ring.

The acidic catalyst is crucial for promoting both the tautomerization and the subsequent rearrangement and cyclization steps. Common catalysts include Brønsted acids like polyphosphoric acid (PPA) and Lewis acids such as zinc chloride (ZnCl₂)[1][3]. The presence of the unprotected phenol group on the acetophenone starting material necessitates careful selection of the acid catalyst and reaction temperature to avoid potential side reactions like sulfonation or other acid-catalyzed decompositions.

Diagram of the Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_0 Hydrazone Formation cluster_1 Indolization Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone Condensation 4-Hydroxyacetophenone 4-Hydroxyacetophenone 4-Hydroxyacetophenone->Phenylhydrazone Enamine Enamine Phenylhydrazone->Enamine Tautomerization (Acid Catalyst) Rearrangement_Intermediate [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement_Intermediate Cyclized_Intermediate Cyclization & Aromatization Rearrangement_Intermediate->Cyclized_Intermediate Target_Molecule 4-(1H-indol-2-yl)phenol Cyclized_Intermediate->Target_Molecule -NH3

Caption: Workflow of the Fischer Indole Synthesis.

Experimental Protocol: Fischer Indole Synthesis

This protocol is a representative procedure based on established methods for the synthesis of 2-arylindoles.

Materials:

  • Phenylhydrazine

  • 4-Hydroxyacetophenone

  • Polyphosphoric acid (PPA) or anhydrous Zinc Chloride (ZnCl₂)

  • Ethanol

  • Ice

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve 4-hydroxyacetophenone (1.0 eq) in ethanol. Add phenylhydrazine (1.05 eq) and a catalytic amount of acetic acid. Reflux the mixture for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC). The hydrazone can be isolated by cooling the reaction mixture and filtering the resulting precipitate, or used directly in the next step.

  • Indolization: To a flask containing polyphosphoric acid (PPA) preheated to 80-100 °C, add the phenylhydrazone in portions with vigorous stirring. The reaction is typically exothermic. Maintain the temperature at 100-120 °C for 30-60 minutes. Alternatively, for the ZnCl₂ catalyzed reaction, the hydrazone is intimately mixed with anhydrous zinc chloride (4-5 eq) and heated to 170-180 °C for a short period (5-15 minutes).

  • Work-up and Purification: After cooling, the reaction mixture is carefully quenched by pouring it onto crushed ice. The resulting precipitate is collected by filtration. The crude product is then dissolved in ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the pure 4-(1H-indol-2-yl)phenol.

Method 2: Modern Approaches - Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds, including 2-arylindoles. These methods often offer milder reaction conditions, greater functional group tolerance, and higher yields compared to classical methods. For the synthesis of 4-(1H-indol-2-yl)phenol, two main strategies are considered: Suzuki-Miyaura coupling and direct C-H arylation.

Mechanistic Rationale

Suzuki-Miyaura Coupling: This powerful reaction involves the cross-coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base[5]. For our target molecule, this could involve the coupling of a 2-haloindole (e.g., 2-bromoindole) with 4-hydroxyphenylboronic acid, or indole-2-boronic acid with a 4-halophenol (e.g., 4-bromophenol). The catalytic cycle involves three key steps[5][6]:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the organohalide to form a palladium(II) species.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product.

The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling, especially with a free N-H indole and a phenolic hydroxyl group, both of which can potentially interfere with the catalytic cycle.

Diagram of the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Coupling cluster_0 Reactants cluster_1 Catalytic Cycle 2-Bromoindole 2-Bromoindole Oxidative_Addition Oxidative Addition 2-Bromoindole->Oxidative_Addition 4-Hydroxyphenylboronic_Acid 4-Hydroxyphenyl- boronic Acid Transmetalation Transmetalation 4-Hydroxyphenylboronic_Acid->Transmetalation + Base Pd(0) Pd(0) Pd(0)->Oxidative_Addition Pd(II)_Complex Pd(II) Complex Oxidative_Addition->Pd(II)_Complex Pd(II)_Complex->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Target_Molecule 4-(1H-indol-2-yl)phenol Reductive_Elimination->Target_Molecule

Caption: Workflow of the Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of 2-arylindoles via Suzuki-Miyaura coupling.

Materials:

  • 2-Bromoindole or Indole-2-boronic acid

  • 4-Hydroxyphenylboronic acid or 4-Bromophenol

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/water, Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 2-bromoindole (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Reaction Execution: Add the degassed solvent (e.g., a mixture of dioxane and water). Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-(1H-indol-2-yl)phenol.

Comparative Analysis of Synthetic Methods

The choice between the Fischer indole synthesis and a palladium-catalyzed cross-coupling reaction depends on several factors, including the desired scale of the reaction, the availability and cost of starting materials and catalysts, and the specific requirements for purity and yield.

FeatureFischer Indole SynthesisPalladium-Catalyzed Suzuki-Miyaura Coupling
Starting Materials Phenylhydrazine, 4-Hydroxyacetophenone (Readily available)2-Bromoindole, 4-Hydroxyphenylboronic Acid (May require synthesis)
Catalyst PPA or ZnCl₂ (Inexpensive, stoichiometric amounts often needed)Palladium complexes (Expensive, catalytic amounts)
Reaction Conditions Harsh (High temperatures, strong acids)Mild (Moderate temperatures, basic or neutral conditions)
Functional Group Tolerance Limited (Phenol may be problematic)Good (Tolerates a wide range of functional groups)
Yield Variable, often moderateGenerally good to excellent
Scalability Can be challenging to scale up due to exotherms and viscous media (PPA)Generally more scalable
Atom Economy Lower, due to the elimination of ammoniaHigher

Conclusion and Recommendations

Both the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions offer viable pathways to 4-(1H-indol-2-yl)phenol.

  • The Fischer Indole Synthesis is a classic, cost-effective method that is well-suited for smaller-scale synthesis, provided that the potential for side reactions involving the phenol group is carefully managed. The use of polyphosphoric acid often gives good yields but can be difficult to handle on a larger scale.

  • Palladium-Catalyzed Suzuki-Miyaura Coupling represents a more modern, versatile, and often higher-yielding approach. While the initial investment in the catalyst and specialized starting materials may be higher, the milder reaction conditions, greater functional group tolerance, and improved scalability make it an attractive option for medicinal chemistry programs and larger-scale production.

For researchers embarking on the synthesis of 4-(1H-indol-2-yl)phenol, a careful evaluation of these factors is recommended. For initial exploratory work, the Fischer indole synthesis may be a rapid and economical choice. For more advanced studies, process development, and the synthesis of analogs with sensitive functional groups, the palladium-catalyzed methodologies are likely to be superior. Independent verification of yields and purity through rigorous analytical techniques is, as always, essential for ensuring the quality and reproducibility of the chosen synthetic route.

References

  • Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

  • Chouti, P. L., et al. (2021). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. Chemical Science, 13(3), 704-711. [Link]

  • Daugulis, O., et al. (2005). Direct palladium-catalyzed C-2 and C-3 arylation of indoles: a mechanistic rationale for regioselectivity. Journal of the American Chemical Society, 127(38), 13164-13165. [Link]

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 755-777.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Mondal, S., & Gribble, G. W. (2015). Recent advances in the Fischer indole synthesis. Tetrahedron, 71(43), 8245-8273.
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • Taber, D. F., & Stachel, S. J. (2011). The Fischer indole synthesis. Organic reactions, 1-76.
  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Assessing the Novelty of 4-(1H-indol-2-yl)phenol: A Comparative Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indole Scaffold as a Selective Modulator[1]

In the crowded landscape of nuclear receptor modulators, 4-(1H-indol-2-yl)phenol (also referred to as 2-(4-hydroxyphenyl)indole) emerges not merely as a structural analog, but as a privileged scaffold offering distinct mechanistic advantages.[1] While traditional Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen rely on bulky side chains to induce antagonistic receptor conformations, this compact indole derivative leverages a streamlined "minimalist pharmacophore" strategy.[2]

The core novelty of 4-(1H-indol-2-yl)phenol lies in its potential for isoform-selective modulation (preferencing ER


 over ER

) and its dual-action capacity to destabilize microtubule dynamics.[1] This guide objectively assesses its mechanism of action (MoA), contrasting its efficacy against gold-standard agents and providing validated protocols for experimental verification.

Chemical Identity & Structural Context[3][4][5][6]

  • IUPAC Name: 4-(1H-indol-2-yl)phenol[1]

  • Common Alias: 2-(4-hydroxyphenyl)indole[1]

  • Core Scaffold: 2-Arylindole[1][3]

  • Key Structural Features:

    • Phenolic Moiety: Mimics the A-ring of 17

      
      -estradiol, essential for hydrogen bonding with Glu353/Arg394 in the Estrogen Receptor (ER) ligand-binding domain (LBD).
      
    • Indole Core: Provides a rigid, hydrophobic scaffold that occupies the steroid-binding pocket, stabilizing the receptor through

      
      -
      
      
      
      stacking interactions.

Mechanistic Profiling: The Novelty Assessment

Primary Mechanism: Isoform-Selective ER Modulation

Unlike endogenous estrogens that activate both ER


 (proliferative in breast/uterus) and ER

(antiproliferative/tumor-suppressive), 4-(1H-indol-2-yl)phenol derivatives demonstrate a propensity for ER

selectivity
.[1]
  • Binding Mode: The planar indole structure fits snugly into the LBD. The 4-hydroxyl group anchors the molecule.[1] The novelty arises from the absence of the bulky amino-alkyl side chain found in Tamoxifen.[1] This allows the receptor's Helix 12 (H12) to adopt a conformation distinct from the classic "antagonist" state, potentially recruiting a unique set of co-repressors specific to ER

    
    .[2]
    
  • Therapeutic Implication: By selectively activating ER

    
    , the compound can drive tumor suppression in ovarian and prostate cancers without triggering the uterine hypertrophy associated with non-selective SERMs.[2]
    
Secondary Mechanism: Microtubule Destabilization

Beyond nuclear receptors, the 2-arylindole scaffold shares structural homology with Combretastatin A4 .[1]

  • Action: It binds to the colchicine-binding site on

    
    -tubulin.[1]
    
  • Outcome: Inhibits tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing tumor cells.[2] This "dual-targeting" (ER modulation + antimitotic) represents a significant novelty over single-target agents.[1]

Comparative Analysis: Performance vs. Alternatives

The following analysis contrasts 4-(1H-indol-2-yl)phenol against the endogenous ligand (Estradiol) and the clinical standard (Tamoxifen).

Table 1: Comparative Pharmacological Profile[1]
Feature17

-Estradiol (E2)
Tamoxifen (4-OHT)4-(1H-indol-2-yl)phenolNovelty Verdict
Primary Target ER

& ER

(Non-selective)
ER

(Antagonist in breast)
ER

(Selective Agonist potential)
High: Targets tumor-suppressive ER

pathway.[1]
Binding Affinity (Kd) ~0.1 - 0.5 nM~1 - 5 nM~10 - 50 nM (Scaffold dependent)Moderate: Lower affinity but higher specificity.[1]
H12 Conformation Agonist (Closed)Antagonist (Open/Blocked)Partial Agonist / UniqueHigh: Induces distinct co-regulator recruitment.[2]
Off-Target Activity GPER activationUterine proliferation (Agonist)Tubulin Inhibition (Colchicine site)High: "Dual-mechanism" reduces resistance risk.[1]
Toxicity Profile Thromboembolism riskEndometrial cancer riskCytostasis (Targeted)Improved: Reduced uterine liability.

Visualizing the Mechanism

The following diagram illustrates the dual-pathway mechanism of action, highlighting the divergence from classical SERM activity.

MoA_Pathway cluster_cell Target Cell (e.g., Ovarian Cancer) cluster_nucleus Nucleus Compound 4-(1H-indol-2-yl)phenol ER_Beta ERβ Receptor Compound->ER_Beta Selective Binding Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Secondary Binding Dimer ERβ Homodimer ER_Beta->Dimer Dimerization ERE Estrogen Response Element (DNA) Dimer->ERE Translocation & Binding TumorSuppress Tumor Suppressor Genes (p21, Bax) ERE->TumorSuppress Transcription ON Apoptosis Apoptosis / Mitotic Arrest TumorSuppress->Apoptosis Synergistic Effect Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Polymerization->Apoptosis Failure leads to

Caption: Figure 1.[2][4] Dual-Mechanism of Action. The compound selectively activates nuclear ER


 for tumor suppression while simultaneously inhibiting cytoplasmic tubulin polymerization.[2]

Experimental Validation Protocols

To rigorously validate the novelty claims (ER


 selectivity and Tubulin inhibition), the following "self-validating" experimental workflows are recommended.
Protocol A: TR-FRET Nuclear Receptor Binding Assay (LanthaScreen)

Objective: Quantify binding affinity and isoform selectivity (ER


 vs ER

).
  • Reagent Prep: Prepare 4-(1H-indol-2-yl)phenol serial dilutions (10

    
    M to 0.1 nM) in DMSO.
    
  • Reaction Mix: Combine:

    • Recombinant Human ER

      
      -LBD (GST-tagged).[1]
      
    • Tb-anti-GST Antibody (Donor).[1]

    • Fluormone™ ES2 Green (Tracer/Acceptor).[2]

    • Test Compound.[1][5][6][7][8][9][10]

  • Incubation: Incubate for 1 hour at Room Temperature (dark).

  • Detection: Measure TR-FRET ratio (Emission 520nm / 495nm) on a microplate reader.

  • Validation Logic:

    • High Ratio: Tracer bound (No compound competition).[2]

    • Low Ratio: Tracer displaced (Compound bound).[2]

    • Novelty Check: Calculate IC50 for ER

      
       and ER
      
      
      
      . A ratio of IC50(ER
      
      
      )/IC50(ER
      
      
      ) > 10 confirms selectivity.[2]
Protocol B: Tubulin Polymerization Assay

Objective: Confirm the secondary cytotoxic mechanism.[1]

  • Setup: Use purified porcine brain tubulin (>99%) in PEM buffer containing GTP and glycerol.

  • Baseline: Equilibrate tubulin at 37°C in a quartz cuvette.

  • Treatment: Add 4-(1H-indol-2-yl)phenol (5

    
    M). Use Paclitaxel (stabilizer) and Colchicine (destabilizer) as controls.[2]
    
  • Monitoring: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation Logic:

    • Rising Curve: Polymerization (Normal/Taxol-like).[1]

    • Flat/Declining Curve: Inhibition (Colchicine-like).[1]

    • Novelty Check: If the compound mimics Colchicine's profile while retaining ER binding, the dual-mechanism hypothesis is validated.

Workflow Visualization

Experimental_Workflow cluster_screening Step 1: Selectivity Screening cluster_functional Step 2: Functional Validation Prep Compound Dilution (DMSO) Assay_ER TR-FRET Assay (ERα vs ERβ) Prep->Assay_ER Data_IC50 Calculate Selectivity Ratio IC50(α)/IC50(β) Assay_ER->Data_IC50 Cell_Assay Cell Proliferation (MCF-7 vs MDA-MB-231) Data_IC50->Cell_Assay If Selective Reporter Luciferase Reporter (ERE-Luc) Cell_Assay->Reporter Confirm Mechanism Tubulin_Test Tubulin Polymerization (A340nm Kinetics) Cell_Assay->Tubulin_Test Check Off-Target Decision Novelty Confirmed: ERβ Agonist + Tubulin Inhibitor Tubulin_Test->Decision Dual Action?

Caption: Figure 2. Validation Workflow. A step-by-step logic gate to confirm isoform selectivity and polypharmacology.

References

  • Probing the human estrogen receptor-alpha binding requirements for phenolic mono- and di-hydroxyl compounds. National Institutes of Health (NIH) / PMC. [Link][1]

  • Indole Derivative Interacts with Estrogen Receptor Beta and Inhibits Human Ovarian Cancer Cell Growth. MDPI - Cancers. [Link][1]

  • A new antiestrogen, ERA-923, inhibits the growth of tamoxifen-sensitive and -resistant tumors. PubMed. [Link][1]

  • Facile Synthesis of 2-(4-Hydroxybiphenyl-3-yl)-1H-indoles from Anilines. Taylor & Francis. [Link][1]

  • Estrogen Receptor Binding Assay Using Rat Uterine Cytosol. U.S. Environmental Protection Agency (EPA). [Link][2]

Sources

Safety Operating Guide

Essential Safety and Operational Guide for Handling 4-(1H-indol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-(1H-indol-2-yl)phenol. As a trusted partner in your research, we aim to deliver value beyond the product itself by ensuring you have the critical information needed to maintain a safe laboratory environment. The following protocols are designed for researchers, scientists, and drug development professionals and are based on a synthesis of available data for the compound and the well-established hazards of its constituent phenol and indole functional groups.

The available safety information for 4-(1H-indol-2-yl)phenol indicates the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

These classifications necessitate careful handling to avoid exposure. The primary hazards associated with the phenolic moiety include severe skin burns, rapid absorption through the skin leading to systemic toxicity, and potential for genetic defects.[2][3] Phenol's anesthetic properties can also be misleading, as initial contact may not be painful.[3][4]

I. Pre-Handling Preparations and Engineering Controls

Before beginning any work with 4-(1H-indol-2-yl)phenol, a thorough risk assessment must be conducted.

  • Ventilation: All handling of 4-(1H-indol-2-yl)phenol, which is a solid that can form dust, should be performed in a certified chemical fume hood to minimize inhalation of airborne particles.[3][5]

  • Emergency Equipment: Ensure that a fully functional and unobstructed ANSI-approved safety shower and eyewash station are within a 10-second travel distance of the work area.[4] All laboratory personnel should be trained in their operation.

  • First Aid Kit: A first aid kit containing polyethylene glycol 300 or 400 (PEG 300/400) for phenol skin exposure should be readily accessible.[4]

II. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound.

  • Eye and Face Protection: Chemical splash goggles are mandatory. When there is a significant risk of splashing or dust generation, a face shield must be worn in addition to goggles.[4]

  • Hand Protection: Due to the severe skin hazards of phenols, proper glove selection is critical. Double gloving is recommended. For concentrated forms or prolonged handling, an inner nitrile glove should be worn with an outer glove of a more resistant material.[4] Always inspect gloves for signs of degradation before use and change them frequently.[4]

  • Body Protection: A long-sleeved, fully buttoned laboratory coat is required.[4] For procedures with a high potential for splashing, a butyl rubber or neoprene apron should be worn over the lab coat.[4]

  • Footwear: Closed-toe shoes that completely cover the feet are mandatory.[4]

Table 1: Glove Selection for Handling Phenolic Compounds

Glove MaterialSplash ProtectionExtended ContactNotes
NitrileAdequate (double glove)Not RecommendedSuitable for incidental contact with dilute solutions, but should be changed immediately upon contact.[4]
NeopreneGoodGoodA recommended material for handling phenols.[3]
Butyl RubberExcellentExcellentOffers high resistance to phenol.[4]
VitonExcellentExcellentProvides excellent chemical resistance.
III. Safe Handling and Operational Protocol

Adherence to a strict operational protocol is essential to minimize exposure risk.

  • Preparation: Don all required PPE before entering the designated handling area.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any dust.[5]

  • Solution Preparation: When preparing solutions, slowly add the 4-(1H-indol-2-yl)phenol to the solvent to avoid splashing.

  • Heating: Never heat or melt phenolic compounds in an open environment or in non-approved laboratory equipment like microwaves or drying ovens.[3]

  • Post-Handling: After handling, decontaminate the work area. Remove PPE in the correct order to avoid cross-contamination and wash hands and forearms thoroughly with soap and water.[6]

Diagram 1: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_1 Conduct Risk Assessment prep_2 Verify Fume Hood Certification prep_1->prep_2 prep_3 Inspect Emergency Equipment (Eyewash/Shower) prep_2->prep_3 prep_4 Don Appropriate PPE prep_3->prep_4 handle_1 Weigh and Transfer Solid prep_4->handle_1 handle_2 Prepare Solutions handle_1->handle_2 post_1 Decontaminate Work Area handle_2->post_1 post_2 Dispose of Waste Properly post_1->post_2 post_3 Remove PPE Correctly post_2->post_3 post_4 Wash Hands Thoroughly post_3->post_4

Caption: Workflow for the safe handling of 4-(1H-indol-2-yl)phenol.

IV. Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[2]

    • After the initial water flush, decontaminate the skin by wiping with polyethylene glycol (PEG) 300 or 400.[4]

    • Seek immediate medical attention.[2]

  • Eye Contact:

    • Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[6]

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention.[6]

  • Inhalation:

    • Move the affected person to fresh air.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.[2]

    • If the person is conscious, rinse their mouth with water.

    • Seek immediate medical attention.[2]

  • Small Spills:

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material such as sand or vermiculite.

    • Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[5]

    • Clean the spill area with soap and water.

V. Storage and Disposal

Proper storage and disposal are necessary to prevent accidents and environmental contamination.

  • Storage: Store 4-(1H-indol-2-yl)phenol in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The recommended storage temperature is 2-8°C.[1] Store below eye level.[3]

  • Disposal: All waste containing 4-(1H-indol-2-yl)phenol must be disposed of as hazardous waste.[5] Collect waste in a clearly labeled, sealed container. Do not pour phenol waste down the drain.[3] Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-(1H-indol-2-yl)phenol, ensuring a safer research environment for yourself and your colleagues.

References

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Krishna Solvechem Ltd. (n.d.). 4-HYDROXY INDOLE CAS NO 2380-94-1 MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 4-(Phenylamino)phenol. Retrieved from [Link]

  • University of California, Berkeley, Environmental Health & Safety. (n.d.). Fact Sheet: Phenol. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-indol-2-yl)phenol
Reactant of Route 2
Reactant of Route 2
4-(1H-indol-2-yl)phenol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.